Product packaging for 2-Oxo Ticlopidine Oxalic Acid Salt(Cat. No.:CAS No. 89481-79-8)

2-Oxo Ticlopidine Oxalic Acid Salt

Cat. No.: B030430
CAS No.: 89481-79-8
M. Wt: 369.8 g/mol
InChI Key: XCSCKPYHWFJINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Oxo Ticlopidine Oxalic Acid Salt is a key metabolite and reference standard of Ticlopidine, a well-known thienopyridine-class antiplatelet agent. This compound is of significant research value for investigating the metabolic pathways, pharmacokinetics, and biological activity profile of Ticlopidine, independent of its parent compound. The primary mechanism of action is the irreversible antagonism of the P2Y12 subtype of the ADP receptor on platelet cell membranes, thereby inhibiting platelet activation and aggregation. As an oxalic acid salt, this form offers enhanced stability and solubility for experimental use. Researchers utilize 2-Oxo Ticlopidine in studies focused on cardiovascular diseases, thrombotic disorders, and the intricate mechanisms of hemostasis. It serves as a critical tool for in vitro biochemical assays and pharmacological studies to elucidate the specific contributions of active metabolites to the overall efficacy and safety profile of thienopyridine therapies, providing invaluable insights for the development of novel antiplatelet agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO5S B030430 2-Oxo Ticlopidine Oxalic Acid Salt CAS No. 89481-79-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS.C2H2O4/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13;3-1(4)2(5)6/h1-4,7,13H,5-6,8-9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSCKPYHWFJINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Characterization of 2-Oxo Ticlopidine Oxalic Acid Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine, an antiplatelet agent, undergoes extensive hepatic metabolism to exert its therapeutic effect. A key intermediate in this metabolic cascade is 2-Oxo Ticlopidine. This technical guide provides a comprehensive overview of the chemical structure and characterization of 2-Oxo Ticlopidine and its oxalic acid salt. The information presented herein is intended to support research and development activities by providing detailed structural information, physicochemical properties, and analytical methodologies.

Chemical Structure and Identification

2-Oxo Ticlopidine is a thiolactone metabolite of Ticlopidine. Its formation is a critical step in the bioactivation pathway leading to the active antiplatelet agent. The oxalic acid salt of 2-Oxo Ticlopidine provides a stable, crystalline form that is amenable to analysis and handling.

1.1. Chemical Structure

The chemical structure of 2-Oxo Ticlopidine is presented below:

  • Systematic Name: 5-[(2-chlorophenyl)methyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one[1]

  • Molecular Formula (Free Base): C₁₄H₁₄ClNOS[1]

  • Molecular Weight (Free Base): 279.8 g/mol [1]

The structure of the oxalic acid salt involves the protonation of the tertiary amine in the piperidine ring by oxalic acid.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of 2-Oxo Ticlopidine and its oxalic acid salt is provided in the table below.

Property2-Oxo Ticlopidine (Free Base)2-Oxo Ticlopidine Oxalic Acid Salt
CAS Number 178688-45-4[1]89481-79-8[2]
Molecular Formula C₁₄H₁₄ClNOSC₁₆H₁₆ClNO₅S
Molecular Weight 279.8 g/mol [1]369.8 g/mol [2]
Appearance -Crystalline solid

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that requires metabolic activation to inhibit platelet aggregation. The formation of 2-Oxo Ticlopidine is a key step in this process, which is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This metabolite is then further metabolized to the active thiol metabolite that irreversibly inhibits the P2Y₁₂ receptor on platelets.

G cluster_pathway Metabolic Activation of Ticlopidine Ticlopidine Ticlopidine TwoOxo 2-Oxo Ticlopidine Ticlopidine->TwoOxo CYP450 (e.g., CYP2C19, CYP2B6) Active Active Thiol Metabolite TwoOxo->Active Further Metabolism G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Oxo Ticlopidine (Free Base) react React with Oxalic Acid start->react isolate Isolate and Purify Oxalic Acid Salt react->isolate ftir FTIR Spectroscopy isolate->ftir nmr NMR Spectroscopy (¹H, ¹³C) isolate->nmr ms Mass Spectrometry isolate->ms

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo Ticlopidine Oxalic Acid Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine, a thienopyridine antiplatelet agent, is a prodrug that requires metabolic activation to exert its therapeutic effect. A key step in this bioactivation is the formation of the intermediate metabolite, 2-Oxo Ticlopidine. To facilitate its use as a reference standard in analytical and metabolic studies, it is often converted into a more stable and soluble salt form, such as the oxalic acid salt. The formation of this salt enhances its physicochemical properties, making it more amenable to laboratory handling and analysis.

This technical guide provides a detailed overview of the known properties of 2-Oxo Ticlopidine Oxalic Acid Salt, alongside comprehensive experimental protocols for its synthesis and physicochemical characterization.

Metabolic Pathway of Ticlopidine

Ticlopidine undergoes hepatic metabolism, primarily by cytochrome P450 enzymes (including CYP2C19, 2B6, and 1A2), to form 2-Oxo Ticlopidine.[1] This intermediate is then further metabolized to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, preventing ADP-mediated platelet aggregation.[1][2][3][][5]

Ticlopidine Metabolic Pathway Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->Oxo_Ticlopidine CYP450 Enzymes (e.g., CYP2C19, 2B6, 1A2) Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite Further Metabolism P2Y12 P2Y12 Receptor (on Platelets) Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Aggregation Platelet Aggregation Active_Metabolite->Platelet_Aggregation Inhibits P2Y12->Platelet_Aggregation ADP-mediated Activation

Figure 1: Simplified metabolic activation pathway of Ticlopidine.

Physicochemical Properties

While specific quantitative data for the oxalic acid salt are not widely published, the following table summarizes the known information for the parent compounds and provides a template for the characterization of the salt.

Property2-Oxo TiclopidineOxalic Acid (Anhydrous)This compound
Molecular Formula C₁₄H₁₄ClNOSC₂H₂O₄C₁₆H₁₆ClNO₅S
Molecular Weight 279.8 g/mol [6][7]90.03 g/mol 369.8 g/mol [8]
Appearance -White crystalline solid[9]Expected to be a crystalline solid
Melting Point -189–191 °C (decomposes)[5][10][11]To be determined
Solubility -Soluble in water[10]Enhanced solubility compared to the free base[8]
pKa To be determinedpKa1 = 1.25, pKa2 = 4.27To be determined
Crystal System --To be determined

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the general description of salt formation for this compound.[8]

Synthesis Workflow cluster_synthesis Synthesis cluster_isolation Isolation and Purification Dissolution 1. Dissolve 2-Oxo Ticlopidine free base in Isopropanol Addition 2. Add stoichiometric amount of Oxalic Acid solution Dissolution->Addition Stirring 3. Stir mixture at reduced temperature (5-10 °C) to induce precipitation Addition->Stirring Filtration 4. Isolate the precipitate by filtration Stirring->Filtration Drying 5. Dry the solid under vacuum Filtration->Drying Characterization 6. Characterize the final product (HPLC, NMR, FTIR, etc.) Drying->Characterization

Figure 2: General workflow for the synthesis and isolation of this compound.

Materials:

  • 2-Oxo Ticlopidine (free base)

  • Oxalic acid (anhydrous)

  • Isopropanol (ACS grade)

  • Magnetic stirrer with cooling capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2-Oxo Ticlopidine (free base) in a minimal amount of isopropanol at room temperature with stirring until fully dissolved.

  • Acid Addition: In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in isopropanol. Slowly add the oxalic acid solution to the 2-Oxo Ticlopidine solution.

  • Precipitation: Cool the reaction mixture to 5–10 °C while continuing to stir. Precipitation of the salt should be observed.

  • Isolation: After a designated time to ensure complete precipitation (e.g., 2-4 hours), collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Physicochemical Characterization

Characterization Workflow cluster_purity Purity and Identity cluster_physical Physical Properties Start 2-Oxo Ticlopidine Oxalic Acid Salt HPLC HPLC (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C for Structure) Start->NMR FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR DSC Differential Scanning Calorimetry (Melting Point) Start->DSC Solubility Solubility Assay (in various solvents) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa XRD X-ray Diffraction (Crystal Structure) Start->XRD

Figure 3: Experimental workflow for the physicochemical characterization of the salt.

4.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be adapted from published methods for Ticlopidine and its metabolites.[2][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[1]

  • Sample Preparation: Dissolve a known amount of the salt in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

As reported, NMR is a key tool for structural confirmation.[8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the chemical environment of the hydrogen atoms.

    • ¹³C NMR: To identify the chemical environment of the carbon atoms.

  • Analysis: The spectra should be analyzed to confirm the presence of signals corresponding to both the 2-Oxo Ticlopidine and oxalic acid moieties in the correct stoichiometric ratio.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR accessory.

  • Analysis: The resulting spectrum should be analyzed for characteristic absorption bands, such as the carbonyl (C=O) stretch from the oxalate and the sulfoxide (S=O) stretch from the 2-Oxo Ticlopidine moiety.[8]

4.2.4. Differential Scanning Calorimetry (DSC) for Melting Point Determination

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan and seal it.

  • Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.

4.2.5. Solubility Determination

  • Method: Equilibrium solubility method.

  • Procedure:

    • Add an excess amount of the salt to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol).

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Filter the suspensions to remove undissolved solid.

    • Analyze the concentration of the dissolved salt in the filtrate using a validated analytical method, such as HPLC-UV.

4.2.6. pKa Determination

  • Method: Potentiometric titration.

  • Procedure:

    • Dissolve an accurately weighed amount of the salt in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • The pKa value(s) can be determined from the titration curve.

4.2.7. X-ray Powder Diffraction (XRPD) for Crystal Structure Analysis

  • Instrumentation: X-ray diffractometer.

  • Sample Preparation: Place a small amount of the powdered sample on the sample holder.

  • Method: Scan the sample over a defined 2θ range (e.g., 2° to 40°).

  • Analysis: The resulting diffractogram provides a fingerprint of the crystalline form. Further analysis can provide information on the crystal system and unit cell parameters.

Conclusion

This compound serves as a crucial analytical reference standard for the study of Ticlopidine metabolism. While detailed physicochemical data is not extensively published, this guide provides a comprehensive framework for its synthesis and characterization. The experimental protocols outlined herein are based on standard pharmaceutical practices and can be readily implemented by researchers in the field of drug development and analysis. The successful characterization of this salt will aid in the accurate quantification of Ticlopidine's metabolites and contribute to a deeper understanding of its pharmacological profile.

References

The In Vitro Metabolic Pathway of Ticlopidine to 2-Oxo Ticlopidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic conversion of the antiplatelet agent Ticlopidine to its key intermediate metabolite, 2-Oxo Ticlopidine. Understanding this pathway is critical for comprehending Ticlopidine's bioactivation, predicting drug-drug interactions, and characterizing its pharmacokinetic profile. This document outlines the primary enzymes involved, summarizes available quantitative kinetic data, details a representative experimental protocol, and provides visual diagrams of the metabolic pathway and experimental workflow.

Metabolic Pathway Overview

Ticlopidine is a prodrug that requires hepatic metabolism to exert its antiplatelet effects. The initial and critical step in its bioactivation sequence is the oxidation of the thiophene ring to form 2-Oxo Ticlopidine. This metabolite is a necessary precursor to the subsequent formation of the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[1][2]

The conversion of Ticlopidine to 2-Oxo Ticlopidine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3][4] Multiple isoforms contribute to this reaction, with evidence pointing to a significant role for CYP2B6 and CYP2C19.[3][4] The involvement of several enzymes suggests a complex metabolic profile that can be influenced by genetic polymorphisms and co-administered drugs that induce or inhibit these specific CYPs.

Enzymology of 2-Oxo Ticlopidine Formation

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP isoforms have identified several enzymes capable of catalyzing the formation of 2-Oxo Ticlopidine.

  • CYP2C19: This enzyme is a major contributor to Ticlopidine oxidation. It has been shown to produce 2-Oxo Ticlopidine (referred to as the keto tautomer of 2-hydroxyticlopidine) as a major metabolite.[4] Ticlopidine is also a potent mechanism-based inhibitor of CYP2C19, meaning it irreversibly inactivates the enzyme during the metabolic process.[4]

  • CYP2B6: Alongside CYP2C19, CYP2B6 is a primary enzyme involved in Ticlopidine metabolism.[3] Similar to its effect on CYP2C19, Ticlopidine acts as a strong mechanism-based inhibitor of CYP2B6, leading to a time-dependent decrease in metabolic activity.[3] This inactivation complicates the determination of traditional Michaelis-Menten kinetics.

  • Other Contributing Isoforms: Studies have also indicated the involvement of other isoforms, such as CYP3A4 and CYP1A2, although their relative contributions compared to CYP2B6 and CYP2C19 may be less significant.[3][5]

The metabolic pathway can be visualized as follows:

G Ticlopidine Ticlopidine Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Oxo_Ticlopidine CYP2B6, CYP2C19 (Primary) CYP3A4, CYP1A2 (Secondary) Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite Further CYP-mediated Oxidation

Metabolic activation pathway of Ticlopidine.

Quantitative Data Presentation

The determination of classical Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of 2-Oxo Ticlopidine is challenging due to the concurrent mechanism-based inactivation of the metabolizing enzymes, particularly CYP2B6 and CYP2C19.[3] This results in non-linear reaction rates over time. However, available quantitative data from in vitro studies are summarized below.

Table 1: Enzyme Kinetics of Ticlopidine Oxidation by Recombinant Human CYP2C19

Metabolite Vmax (min-1) Km (µM) Reference
2-Oxo Ticlopidine¹ 13 ± 2 Not Reported [4]
Ticlopidine S-oxide Dimer 0.4 ± 0.1 Not Reported [4]

¹ Referred to as the keto tautomer of 2-hydroxyticlopidine in the source publication.

Table 2: Comparative In Vitro Formation Rates of 2-Oxo Ticlopidine Data represents relative activity of different CYP isoforms at specific Ticlopidine concentrations, not full kinetic profiles.

CYP Isoform Activity at 2 µM Ticlopidine Activity at 20 µM Ticlopidine
CYP2D6 Highest Activity Moderate Activity
CYP2B6 Moderate Activity High Activity
CYP2C19 Moderate Activity High Activity

(Based on qualitative descriptions from in vitro studies with cDNA-expressed CYPs)

Experimental Protocols

This section details a representative protocol for studying the in vitro metabolism of Ticlopidine to 2-Oxo Ticlopidine using human liver microsomes or recombinant CYP enzymes.

Materials and Reagents
  • Ticlopidine Hydrochloride

  • 2-Oxo Ticlopidine (for use as an analytical standard)

  • Pooled Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19) with cytochrome P450 reductase

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH-generating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂)

  • Acetonitrile (ACN) (for reaction termination)

  • Formic Acid

  • Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

  • Ultrapure water

Incubation Procedure
  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the enzyme source (e.g., HLMs at a final protein concentration of 0.5-1.0 mg/mL or a specific concentration of recombinant CYP) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the enzyme mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add Ticlopidine (dissolved in a minimal amount of organic solvent like methanol, final solvent concentration <1%) to the mixture to achieve the desired final substrate concentration.

  • Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are essential, especially given the potential for mechanism-based inhibition.

  • Terminate Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

  • Protein Precipitation: Vortex the sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if concentration is needed.

Analytical Method: LC-MS/MS
  • Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detect and quantify Ticlopidine and 2-Oxo Ticlopidine using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized for maximum sensitivity and specificity.

  • Quantification: Generate a standard curve using known concentrations of 2-Oxo Ticlopidine to quantify its formation rate in the experimental samples.

The general workflow for this experimental protocol is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer and Enzyme Solution (HLM or recombinant CYP) D Pre-warm Enzyme at 37°C A->D B Prepare Ticlopidine Stock Solution E Add Ticlopidine to Start Pre-incubation B->E C Prepare NADPH Generating System F Add NADPH to Initiate Metabolism C->F D->E E->F G Incubate at 37°C (Time Course) F->G H Terminate with Cold ACN + Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Transfer Supernatant I->J K Analyze by LC-MS/MS J->K L Quantify Metabolite Formation K->L

In vitro Ticlopidine metabolism experimental workflow.

Conclusion

The in vitro conversion of Ticlopidine to 2-Oxo Ticlopidine is a complex metabolic step foundational to its therapeutic action. Primarily catalyzed by CYP2B6 and CYP2C19, the reaction is characterized by mechanism-based inhibition, which complicates kinetic analysis but is a critical feature for predicting drug interactions. The methodologies and data presented in this guide provide a framework for researchers to design and interpret in vitro studies aimed at further elucidating the metabolism of Ticlopidine and other thienopyridine derivatives.

References

The Pivotal Role of 2-Oxo Ticlopidine in the Bioactivation of the Antiplatelet Prodrug Ticlopidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine, a first-generation thienopyridine antiplatelet agent, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect of inhibiting the P2Y12 receptor on platelets. This technical guide provides an in-depth examination of the critical role of its intermediate metabolite, 2-Oxo Ticlopidine, in the metabolic cascade leading to the formation of the active thiol metabolite. We will detail the enzymatic processes, present available quantitative kinetic data, outline key experimental methodologies, and visualize the bioactivation pathway.

Introduction

Ticlopidine has been a cornerstone in the prevention of thromboembolic events. Its efficacy is entirely dependent on its conversion to an active metabolite that irreversibly blocks the adenosine diphosphate (ADP)-binding site on the P2Y12 receptor, thereby inhibiting platelet activation and aggregation. The bioactivation is a two-step process, with the formation of 2-Oxo Ticlopidine being the obligatory first step. Understanding the nuances of this metabolic pathway is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Bioactivation Pathway of Ticlopidine

The metabolic activation of Ticlopidine primarily occurs in the liver and involves two sequential oxidative steps mediated by the cytochrome P450 (CYP) enzyme system.

Step 1: Formation of 2-Oxo Ticlopidine

The initial step is the oxidation of the thiophene ring of Ticlopidine to form the intermediate metabolite, 2-Oxo Ticlopidine. This reaction is catalyzed by multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6[1].

Step 2: Conversion of 2-Oxo Ticlopidine to the Active Thiol Metabolite

2-Oxo Ticlopidine is then further metabolized to generate the pharmacologically active thiol metabolite, identified as UR-4501, and an inactive thiol metabolite isomer (M1)[1][2]. The formation of the active metabolite (M2 or UR-4501) is also mediated by several CYP enzymes, with CYP2B6 showing the highest contribution[1]. The inactive isomer, M1, is generated by paraoxonase 1 (PON1) in the plasma and carboxylesterase 1 (CES1) in the liver[1].

The active thiol metabolite contains a reactive thiol group that forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition.

Quantitative Analysis of Ticlopidine Bioactivation

The efficiency of Ticlopidine's bioactivation is dependent on the kinetic parameters of the enzymes involved in both metabolic steps. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Kinetic Parameters for the Formation of 2-Oxo Ticlopidine from Ticlopidine by CYP2C19

EnzymeVmax (min⁻¹)References
CYP2C1913 ± 2

Data on the kinetic parameters for CYP1A2, CYP2B6, and CYP2D6 in the formation of 2-Oxo Ticlopidine are limited in the reviewed literature.

Table 2: Kinetic Parameters for the Formation of the Active Thiol Metabolite (M2/UR-4501) from 2-Oxo Ticlopidine

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)References
CYP1A210.91.8[1]
CYP2B61.825.4[1]
CYP2C196.110.2[1]
CYP2D611.53.2[1]
CYP3A42.54.5[1]

Table 3: Ticlopidine as an Inhibitor of Cytochrome P450 Isoforms

EnzymeInhibition TypeKi (μM)References
CYP1A2Competitive49 ± 19
CYP2C19Competitive1.2 ± 0.5
CYP2D6Competitive3.4 ± 0.3
CYP2E1-584 ± 48
CYP3A4-> 1000

Experimental Protocols

The elucidation of the Ticlopidine bioactivation pathway has been made possible through a variety of in vitro experimental approaches.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This is a standard method to study hepatic drug metabolism.

  • Objective: To identify the metabolites of Ticlopidine and the enzymes responsible for their formation.

  • Methodology:

    • Incubation Mixture: Pooled human liver microsomes are incubated with Ticlopidine or 2-Oxo Ticlopidine in a phosphate buffer (pH 7.4).

    • Cofactor: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

    • Reaction Termination: The reaction is stopped by adding a quenching solvent like acetonitrile.

    • Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Metabolism Studies with Recombinant Human CYP Isoforms

This method allows for the determination of the specific contribution of individual CYP enzymes.

  • Objective: To identify which specific CYP isoforms are responsible for the metabolism of Ticlopidine and 2-Oxo Ticlopidine and to determine their kinetic parameters.

  • Methodology:

    • Enzyme Source: cDNA-expressed human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C19, CYP2D6) are used.

    • Incubation: The recombinant CYP enzyme is incubated with the substrate (Ticlopidine or 2-Oxo Ticlopidine) and an NADPH-generating system.

    • Kinetic Analysis: Varying concentrations of the substrate are used to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

    • Analysis: Metabolite formation is quantified using LC-MS/MS.

Chemical Inhibition Studies

This approach uses known inhibitors of specific CYP enzymes to probe their involvement in the metabolic pathway.

  • Objective: To confirm the role of specific CYP isoforms in Ticlopidine metabolism.

  • Methodology:

    • Incubation: Ticlopidine is incubated with HLMs and an NADPH-generating system in the presence and absence of a specific CYP inhibitor (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).

    • Analysis: The formation of metabolites is measured and compared between the inhibited and uninhibited reactions. A significant decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.

Metabolite Identification and Structural Elucidation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary analytical technique for detecting and quantifying Ticlopidine and its metabolites in biological matrices. It offers high sensitivity and selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated metabolites, such as the active thiol metabolite UR-4501[2].

Platelet Aggregation Assay

This functional assay is used to determine the antiplatelet activity of the generated metabolites.

  • Objective: To assess the inhibitory effect of Ticlopidine's active metabolite on platelet aggregation.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: PRP is isolated from whole blood by centrifugation.

    • Incubation: PRP is incubated with the test compound (e.g., UR-4501).

    • Agonist Induction: Platelet aggregation is induced by adding an agonist such as ADP.

    • Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. Increased light transmittance indicates platelet aggregation. The inhibitory effect of the test compound is quantified by comparing the aggregation in its presence to a control.

Visualizing the Bioactivation and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Ticlopidine_Bioactivation_Pathway Ticlopidine Ticlopidine (Prodrug) TwoOxo 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->TwoOxo Step 1: Oxidation CYP1A2, CYP2B6, CYP2C19, CYP2D6 ActiveThiol Active Thiol Metabolite (UR-4501) TwoOxo->ActiveThiol Step 2: Oxidation CYP2B6 (major), CYP1A2, CYP2C19, CYP2D6, CYP3A4 InactiveThiol Inactive Thiol Metabolite (Isomer M1) TwoOxo->InactiveThiol PON1 (Plasma) CES1 (Liver) P2Y12 P2Y12 Receptor Inhibition ActiveThiol->P2Y12

Caption: Bioactivation pathway of Ticlopidine.

Experimental_Workflow_Metabolism cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Ticlopidine Ticlopidine or 2-Oxo Ticlopidine Incubate Incubate at 37°C Ticlopidine->Incubate HLM Human Liver Microsomes or Recombinant CYPs HLM->Incubate NADPH NADPH-Generating System NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis (Metabolite Identification & Quantification) Centrifuge->Analyze

Caption: In vitro metabolism experimental workflow.

Conclusion

The bioactivation of Ticlopidine is a complex, multi-enzyme process in which the formation of 2-Oxo Ticlopidine serves as a critical intermediate step. The subsequent conversion of 2-Oxo Ticlopidine to the active thiol metabolite is also catalyzed by a consortium of CYP enzymes, with CYP2B6 playing a predominant role. The quantitative data, though not fully complete for all enzymatic steps, highlights the significant contribution of specific CYPs and underscores the potential for drug-drug interactions and pharmacogenetic variability. The experimental protocols outlined provide a robust framework for further research into the metabolism and bioactivation of thienopyridine antiplatelet agents. A thorough understanding of the role of 2-Oxo Ticlopidine is paramount for optimizing antiplatelet therapy and for the development of next-generation antithrombotic drugs with improved metabolic profiles.

References

synthesis and preparation of 2-Oxo Ticlopidine from Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Preparation of 2-Oxo Ticlopidine from Ticlopidine

Introduction

Ticlopidine is a significant antiplatelet agent belonging to the thienopyridine class, primarily used to prevent thrombotic events such as strokes.[1][2] It functions as a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effect.[3][4] The initial and crucial step in this bioactivation cascade is the oxidation of Ticlopidine to its key intermediate metabolite, 2-Oxo Ticlopidine. This transformation is a prerequisite for the formation of the ultimate active metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[3][5][6]

This technical guide provides a detailed overview of the , focusing on the well-documented enzymatic pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and synthesis of thienopyridine derivatives.

Synthesis Pathway: Metabolic Oxidation

The primary route for the formation of 2-Oxo Ticlopidine from Ticlopidine is through hepatic metabolism. This oxidation of the thiophene ring is catalyzed by a specific group of Cytochrome P450 (CYP) enzymes in the liver.[5][7] While direct chemical synthesis protocols are not extensively detailed in the literature, in vitro enzymatic methods have been successfully employed to generate this metabolite for research purposes.

The metabolic conversion involves the oxidation of the thiophene ring to a 2-hydroxy thiophene intermediate, which then tautomerizes to the more stable 2-oxo form.[6]

G cluster_enzymes Primary Catalyzing Enzymes Ticlopidine Ticlopidine Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Oxo_Ticlopidine CYP450 Enzymes (Oxidation) Enzymes CYP2C19 CYP2B6 CYP1A2 Active_Metabolite Active Thiol Metabolite (e.g., UR-4501) Oxo_Ticlopidine->Active_Metabolite Further Metabolism (Thiolactone Ring Opening) P2Y12 P2Y12 Receptor Inhibition Active_Metabolite->P2Y12 Irreversible Binding

Figure 1: Metabolic Activation Pathway of Ticlopidine.

Data Presentation

The enzymatic conversion of Ticlopidine is mediated by several CYP isoforms. The conditions for in vitro synthesis are critical for successful metabolite generation.

Table 1: Cytochrome P450 Enzymes Involved in 2-Oxo Ticlopidine Formation

Enzyme FamilySpecific Isoforms ImplicatedPrimary RoleReference
Cytochrome P450CYP2C19, CYP2B6, CYP1A2, CYP2C9, CYP3A4, CYP3A5Oxidation of the thiophene ring to form 2-Oxo Ticlopidine.[5][7]

Table 2: Summary of In Vitro Experimental Conditions for Metabolite Generation

ParameterConditionNotesReference
Enzyme SourceReconstituted CYP2B6, CYP2B4; Phenobarbital-induced rat liver S9 homogenate.Liver S9 fraction contains a mixture of cytosolic and microsomal enzymes.[6][7]
SubstrateTiclopidine or 2-Oxo Ticlopidine (for further metabolites).Initial Ticlopidine concentration of 10 µM used for metabolite ID.[7] 2-Oxo-Ticlopidine at 0.3 mM for subsequent steps.[6][6][7]
CofactorNADPH (Nicotinamide adenine dinucleotide phosphate)Essential for CYP450 enzyme activity. A typical final concentration is 0.6 mM.[6][6]
Buffer System10 mM Tris-HCl buffer (pH 7.4)Maintains optimal pH for enzymatic reaction.[6]
Incubation Temp.37°CMimics physiological conditions.[6]
Incubation Time30 minutesReaction time can be optimized based on enzyme activity and substrate concentration.[6]
Protein Conc.4 mg protein/mL (for liver S9)Ensures sufficient enzyme concentration for the reaction.[6]

Experimental Protocols

The following section details a generalized protocol for the in vitro enzymatic synthesis of 2-Oxo Ticlopidine based on methodologies described in the literature.[6][7]

Protocol 1: Preparation of 2-Oxo Ticlopidine using Rat Liver S9 Fraction

1. Preparation of Liver S9 Fraction:

  • Livers are perfused with an ice-cold 1.15% KCl solution.

  • Homogenize the perfused livers in 4 volumes of the same KCl solution.

  • Centrifuge the homogenate at 9000 x g for 20 minutes.

  • The resulting supernatant is the S9 fraction, which should be stored at -80°C until use.[6]

2. Enzymatic Reaction:

  • Prepare a reaction mixture in a suitable vessel. For a 40 mL reaction, combine the following:

    • Rat liver S9 fraction, adjusted to a final protein concentration of 4 mg/mL in 10 mM Tris-HCl buffer (pH 7.4).
    • Ticlopidine, added to a final concentration of 10 µM.[7]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 0.6 mM.[6]

  • Incubate the reaction mixture at 37°C for 30 minutes with continuous stirring.[6]

3. Reaction Termination and Product Isolation:

  • Terminate the reaction by adding an appropriate volume of a quenching solvent, such as ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • The supernatant, containing the metabolites, can be collected for analysis.

4. Analysis and Purification:

  • The presence of 2-Oxo Ticlopidine can be confirmed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS/MS).[6]

  • Purification of the target metabolite can be achieved through preparative HPLC.[6]

G Start Start Prep_S9 Prepare Liver S9 Fraction (Enzyme Source) Start->Prep_S9 Setup_Reaction Set up Reaction Mixture (S9, Ticlopidine, Buffer) Prep_S9->Setup_Reaction Initiate Initiate Reaction with NADPH Incubate at 37°C Setup_Reaction->Initiate Terminate Terminate Reaction (e.g., add Acetonitrile) Initiate->Terminate Separate Centrifuge to Remove Protein Terminate->Separate Analyze Analyze Supernatant (HPLC, LC/MS) Separate->Analyze Purify Purify 2-Oxo Ticlopidine (Preparative HPLC) Analyze->Purify End End Purify->End

Figure 2: Experimental Workflow for In Vitro Synthesis.

Conclusion

The synthesis of 2-Oxo Ticlopidine from Ticlopidine is fundamentally a biotransformation process mediated by hepatic CYP450 enzymes. While chemical synthesis routes are not prominently featured in the scientific literature, in vitro methods utilizing liver microsomal fractions or reconstituted enzymes provide a reliable and well-documented approach for producing this critical metabolite for analytical and further metabolic studies. The protocols and data presented in this guide offer a comprehensive framework for researchers aiming to prepare and study 2-Oxo Ticlopidine, a key intermediate in the bioactivation of a clinically important antiplatelet drug.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Oxo Ticlopidine in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ticlopidine is an antiplatelet agent that is extensively metabolized in the body. One of its major metabolites is 2-Oxo Ticlopidine, which serves as a key intermediate in the metabolic pathway leading to the formation of the active thiol metabolite. Accurate quantification of 2-Oxo Ticlopidine in plasma is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of 2-Oxo Ticlopidine in plasma samples. The described method is intended for use by researchers, scientists, and professionals in the field of drug development.

Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of 2-Oxo Ticlopidine from plasma matrix. The protocol involves a liquid-liquid extraction (LLE) step to isolate the analyte and an internal standard (IS) from plasma proteins and other endogenous components. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by detection at a specific wavelength.

Experimental Protocols

1. Materials and Reagents

  • 2-Oxo Ticlopidine reference standard

  • Internal Standard (IS) (e.g., Clopidogrel or a structurally similar compound)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH2PO4)

  • Ortho-phosphoric acid

  • HPLC grade water

  • Human plasma (drug-free)

  • Extraction solvent (e.g., a mixture of n-heptane and isoamyl alcohol (98.5:1.5, v/v) or diethyl ether-hexane (80:20, v/v)).[1][2]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[1][3]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.05 M KH2PO4, pH adjusted to 3.0) in a ratio of approximately 20:25:55 (v/v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 235 nm.[2][3]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Oxo Ticlopidine and the IS by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from 5 ng/mL to 1000 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 5, 10, 50, 100, 250, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample), add 50 µL of the IS working solution (e.g., at a concentration of 500 ng/mL) and vortex briefly.

  • Add 2.5 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL[2][3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Resolution > 2 between the analyte and IS

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into HPLC Recon->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection (235 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-Oxo Ticlopidine Calibration->Quantification

Caption: Workflow for the quantification of 2-Oxo Ticlopidine in plasma.

Discussion

The presented HPLC method provides a robust and reliable approach for the quantification of 2-Oxo Ticlopidine in human plasma. The use of a liquid-liquid extraction procedure ensures efficient sample clean-up and high recovery of the analyte. The chromatographic conditions are optimized to achieve good separation of 2-Oxo Ticlopidine from endogenous plasma components and the internal standard. This method is suitable for application in pharmacokinetic and metabolic studies of Ticlopidine. It is important to note that while this method is based on established principles for similar compounds, method validation should be performed in the user's laboratory to ensure its suitability for the intended application. This includes assessing specificity, linearity, precision, accuracy, and stability according to relevant regulatory guidelines.

References

Application Note: Quantitative Analysis of 2-Oxo Ticlopidine and Other Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet agent that undergoes extensive hepatic metabolism to form several metabolites. Understanding the metabolic fate of ticlopidine is crucial for comprehending its pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. One of the key intermediate metabolites is 2-Oxo Ticlopidine. This application note provides a detailed protocol for the sensitive and selective quantification of 2-Oxo Ticlopidine and other ticlopidine metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are essential for drug metabolism and pharmacokinetic (DMPK) studies in the development of thienopyridine-based therapeutics.

Ticlopidine is a prodrug, and its antiplatelet effect is mediated by an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[1] The metabolic activation of ticlopidine is a complex process involving cytochrome P450 (CYP) enzymes, leading to the formation of various active and inactive metabolites.[2] Accurate measurement of these metabolites is critical for evaluating the efficacy and safety of ticlopidine.

Metabolic Pathway of Ticlopidine

Ticlopidine is primarily metabolized in the liver. A key step in its bioactivation is the oxidation of the thiophene ring, leading to the formation of 2-Oxo Ticlopidine. This intermediate is then further metabolized to the active thiol-containing metabolite. The metabolic pathway involves several CYP enzymes, including CYP2C19, CYP2B6, and CYP1A2.[3][4]

Ticlopidine Metabolic Pathway Ticlopidine Ticlopidine Two_Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Two_Oxo_Ticlopidine CYP450 (e.g., CYP2C19, 2B6, 1A2) Inactive_Metabolites Inactive Metabolites Ticlopidine->Inactive_Metabolites Other Pathways Active_Metabolite Active Thiol Metabolite Two_Oxo_Ticlopidine->Active_Metabolite Further Metabolism Active_Metabolite->Inactive_Metabolites Metabolism

Figure 1: Simplified metabolic pathway of Ticlopidine.

Experimental Protocols

This section details the materials and methods for the LC-MS/MS analysis of 2-Oxo Ticlopidine and other metabolites.

Materials and Reagents
  • Ticlopidine, 2-Oxo Ticlopidine, and other metabolite standards

  • Internal Standard (IS), e.g., Clopidogrel or a stable isotope-labeled analog

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., diethyl ether, hexane)

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analytes. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [3]

  • To 500 µL of plasma sample, add the internal standard.

  • Add 50 µL of 1 M HCl to acidify the plasma.

  • Add 3 mL of a diethyl ether-hexane (80:20, v/v) mixture.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) [5]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation Workflow cluster_plasma Plasma Sample cluster_prep Extraction Method Plasma Plasma + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (Organic Solvent) Plasma->LLE SPE Solid-Phase Extraction (C18 Cartridge) Plasma->SPE Evaporation Evaporation to Dryness PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: General workflow for plasma sample preparation.
LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation

Quantitative data for ticlopidine and its key metabolites are summarized in the tables below. Note that the exact MRM transitions for 2-Oxo Ticlopidine are not widely published; therefore, the proposed transitions are based on its chemical structure and fragmentation patterns of similar thienopyridines like 2-oxo-clopidogrel. It is recommended to optimize these transitions on the specific mass spectrometer being used.

Table 1: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Ticlopidine264.1154.1~ 3.5
2-Oxo Ticlopidine 278.1 154.1 ~ 2.8
Active Metabolite (Thiol)308.1154.1~ 3.2
Clopidogrel (IS)322.1212.1~ 3.6

Table 2: Quantitative Performance (Typical)

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)
Ticlopidine1.01 - 1000
2-Oxo Ticlopidine 0.5 0.5 - 100
Active Metabolite (Thiol)0.50.5 - 100

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of ticlopidine and its metabolites, including the key intermediate 2-Oxo Ticlopidine, in human plasma. The detailed protocols for sample preparation and instrument conditions serve as a valuable resource for researchers in drug metabolism and pharmacokinetics. Accurate measurement of these analytes is fundamental to understanding the clinical pharmacology of ticlopidine and other thienopyridine antiplatelet drugs.

References

Application Notes and Protocols: 2-Oxo Ticlopidine Oxalic Acid Salt as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ticlopidine is an antiplatelet agent belonging to the thienopyridine class, utilized to decrease the risk of thrombotic strokes.[1] It functions as a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.[2][3] Following oral administration, Ticlopidine is extensively metabolized by the liver into several compounds.[2] A key intermediate in this bioactivation process is 2-Oxo Ticlopidine.[4] This metabolite is subsequently converted into the active thiol metabolite that irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation.[1][5][6]

Given its crucial role as a metabolic intermediate, the accurate quantification of 2-Oxo Ticlopidine is vital in pharmacokinetic studies, drug metabolism research, and quality control of the parent drug, Ticlopidine. The use of a highly purified and well-characterized reference standard is fundamental for ensuring the accuracy and reliability of these analytical measurements.[7] 2-Oxo Ticlopidine Oxalic Acid Salt is specifically prepared to serve this purpose. The salt form enhances the compound's stability and solubility, which are advantageous properties for an analytical reference material.[7]

These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in various analytical applications.

Application Notes

The primary applications of this compound as a reference standard include:

  • Calibration of Analytical Instruments: The reference standard is used to prepare a series of solutions of known concentrations (calibration standards). These standards are then used to generate a calibration curve, which allows for the accurate quantification of 2-Oxo Ticlopidine in unknown samples, such as plasma or serum.[7]

  • Analytical Method Validation: Method validation is a critical process in drug development and quality control. The reference standard serves as the "true value" to assess the performance characteristics of an analytical method, including its accuracy, precision, linearity, specificity, and sensitivity (Limit of Quantification, LLOQ).[7]

  • Quality Control (QC): During routine sample analysis, QC samples prepared from the reference standard are analyzed alongside unknown samples. This practice verifies the consistent and reliable performance of the analytical method over time.[7]

  • Metabolic Pathway Elucidation: As a stable, purified form of a key metabolite, this reference standard is essential for studying the intricate metabolic pathways of Ticlopidine.[7] It allows researchers to identify and quantify metabolic products in in vitro and in vivo systems, such as liver microsome incubations or animal studies.[4]

  • Impurity Profiling: The standard can be used to identify and quantify 2-Oxo Ticlopidine as a potential impurity or degradation product in Ticlopidine drug substances and finished products.

Metabolic Pathway of Ticlopidine

Ticlopidine undergoes a two-step metabolic activation process primarily in the liver. The initial step involves oxidation, catalyzed by cytochrome P450 enzymes (CYPs), to form the intermediate metabolite, 2-Oxo Ticlopidine. This intermediate is then further metabolized to generate the active thiol metabolite, which is responsible for the drug's antiplatelet activity.

Ticlopidine Metabolism Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->Oxo_Ticlopidine CYP450 Oxidation Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite Metabolism P2Y12 P2Y12 Receptor (on Platelet) Active_Metabolite->P2Y12 Irreversible Binding Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation Inhibition Experimental Workflow cluster_0 Standard Preparation cluster_1 Sample Processing cluster_2 Analysis & Data Processing RefStd Reference Standard (this compound) StockSol Stock Solution (1 mg/mL) RefStd->StockSol Weigh & Dissolve WorkSol Working Standards StockSol->WorkSol Serial Dilution Cal_QC Calibration & QC Samples (Spiked Plasma) WorkSol->Cal_QC Spike into Blank Matrix Add_IS Add Internal Standard Cal_QC->Add_IS Unknown Unknown Plasma Samples Unknown->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS CalCurve Generate Calibration Curve LCMS->CalCurve From Cal Standards Quant Quantify Unknowns LCMS->Quant From Unknowns CalCurve->Quant Report Report Results Quant->Report

References

Application Note & Protocol: Enzymatic Synthesis and Purification of 2-Oxo Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxo Ticlopidine is a primary metabolite of the antiplatelet agent Ticlopidine. It is formed in vivo through the oxidation of the thiophene ring, a critical step in the metabolic activation pathway that ultimately leads to the active metabolite responsible for Ticlopidine's therapeutic effects.[1] While direct chemical synthesis protocols for 2-Oxo Ticlopidine are not widely published, it can be reliably generated through in vitro enzymatic reactions that mimic its formation in the liver. This document provides a detailed protocol for the enzymatic synthesis of 2-Oxo Ticlopidine from Ticlopidine using a rat liver S9 fraction, followed by a comprehensive purification procedure involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

This protocol is intended for researchers studying the metabolism of Ticlopidine, developing analytical standards, or investigating the pharmacology of its metabolites.

Experimental Overview

The overall workflow for the synthesis and purification of 2-Oxo Ticlopidine is depicted below. The process begins with the enzymatic conversion of Ticlopidine to 2-Oxo Ticlopidine using a rat liver homogenate. The resulting mixture is then subjected to a multi-step purification process to isolate the target compound.

Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Ticlopidine Ticlopidine Substrate Incubation Incubation (37°C, 30 min) Ticlopidine->Incubation S9_Fraction Rat Liver S9 Fraction + NADPH S9_Fraction->Incubation Reaction_Mixture Reaction Mixture (containing 2-Oxo Ticlopidine) Incubation->Reaction_Mixture SPE Solid-Phase Extraction (C18 Column) Reaction_Mixture->SPE 1. Crude Separation HPLC_Fractionation Reverse-Phase HPLC (Fraction Collection) SPE->HPLC_Fractionation 2. High-Resolution Separation Lyophilization Lyophilization HPLC_Fractionation->Lyophilization 3. Solvent Removal Pure_Product Purified 2-Oxo Ticlopidine Lyophilization->Pure_Product

Figure 1. Workflow for the enzymatic synthesis and purification of 2-Oxo Ticlopidine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the enzymatic synthesis and purification protocol.

ParameterValue / ConditionStage
Synthesis
Ticlopidine Concentration0.3 mM (final)Enzymatic Reaction
Rat Liver S9 Protein4 mg/mLEnzymatic Reaction
NADPH Concentration0.6 mM (final)Enzymatic Reaction
Incubation Temperature37°CEnzymatic Reaction
Incubation Time30 minutesEnzymatic Reaction
Purification
SPE ColumnBondelute C18HF (500 mg)Solid-Phase Extraction
SPE Elution Solvent100% AcetonitrileSolid-Phase Extraction
HPLC ColumnInertsil ODS-2 (10.0 x 250 mm)HPLC
HPLC Mobile Phase15% Acetonitrile, 0.02% TFA in Water (Isocratic)HPLC
HPLC Flow Rate4.2 mL/minHPLC
Detection Wavelength240 nmHPLC

Experimental Protocols

Part 1: In Vitro Enzymatic Synthesis of 2-Oxo Ticlopidine

This protocol describes the generation of 2-Oxo Ticlopidine from Ticlopidine using a rat liver S9 fraction, which contains the necessary cytochrome P450 enzymes for the oxidation reaction.

Materials:

  • Ticlopidine

  • Phenobarbital-induced rat liver S9 fraction

  • 10 mM Tris-HCl buffer (pH 7.4)

  • NADPH

  • Distilled water

  • Incubator/shaker at 37°C

Procedure:

  • Prepare the reaction mixture by combining the rat liver S9 fraction with 10 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of 4 mg/mL.

  • Add Ticlopidine to the reaction mixture to a final concentration of 0.3 mM.

  • Initiate the enzymatic reaction by adding NADPH to a final concentration of 0.6 mM.

  • Incubate the reaction mixture at 37°C for 30 minutes with continuous stirring.

  • Terminate the reaction by cooling the mixture to 4°C.

Part 2: Purification of 2-Oxo Ticlopidine

This section details the purification of 2-Oxo Ticlopidine from the reaction mixture using solid-phase extraction followed by HPLC.

A. Solid-Phase Extraction (Crude Purification)

Materials:

  • Bondelute C18HF (500 mg) solid-phase extraction column

  • Acetonitrile

  • Distilled water

Procedure:

  • Condition the C18 SPE column by washing with acetonitrile followed by distilled water.

  • Load the cooled reaction mixture from Part 1 directly onto the conditioned SPE column.

  • Wash the column twice with distilled water to remove salts and other polar impurities.

  • Elute the metabolites, including 2-Oxo Ticlopidine, with 1 mL of 100% acetonitrile. Collect the eluate at 4°C.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector

  • Inertsil ODS-2 column (10.0 x 250 mm) or equivalent

  • Mobile Phase: 15% acetonitrile with 0.02% trifluoroacetic acid (TFA) in water

  • Sample from SPE elution, lyophilized and reconstituted in 15% acetonitrile with 0.02% TFA.

Procedure:

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 4.2 mL/min.

  • Inject the reconstituted sample onto the column.

  • Monitor the eluent at a wavelength of 240 nm.

  • Collect fractions as the peaks elute. Based on published data, 2-Oxo Ticlopidine is expected to elute as a distinct peak.[1]

  • Analyze the collected fractions to confirm the presence and purity of 2-Oxo Ticlopidine, for instance, by LC-MS/MS.

C. Final Product Preparation

  • Pool the fractions containing pure 2-Oxo Ticlopidine.

  • Lyophilize the pooled fractions to remove the HPLC solvents, yielding the purified 2-Oxo Ticlopidine as a solid.

  • Store the purified product at -80°C for long-term stability.

Discussion

The protocol outlined above provides a reproducible method for generating and purifying 2-Oxo Ticlopidine for research purposes. The enzymatic synthesis step leverages the metabolic machinery present in liver microsomes to perform the specific oxidation of the thiophene ring of Ticlopidine. The subsequent purification steps are crucial for isolating 2-Oxo Ticlopidine from the complex mixture of starting material, other metabolites, and biological matrix components.

For researchers interested in developing a direct chemical synthesis, the oxidation of the thiophene ring is the key transformation. General methods for thiophene oxidation often involve peracids in the presence of a Lewis acid to favor the formation of the S-oxide, which can then rearrange to the 2-oxo form. However, applying these methods to a complex molecule like Ticlopidine would require significant optimization to ensure selectivity and avoid unwanted side reactions.

This application note provides a validated biological approach to obtain 2-Oxo Ticlopidine, which can serve as a standard for further analytical and pharmacological studies.

References

Application Notes and Protocols: 2-Oxo Ticlopidine in Cytochrome P450 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Oxo Ticlopidine, a major metabolite of the antiplatelet drug ticlopidine, in the study of cytochrome P450 (CYP) enzyme inhibition. This document includes a summary of its inhibitory effects, protocols for in vitro evaluation, and a comparison with its parent compound, ticlopidine.

Introduction

Ticlopidine is a well-known inhibitor of several cytochrome P450 enzymes, most notably CYP2C19 and CYP2B6, leading to a significant potential for drug-drug interactions.[1][2] Its primary metabolite, 2-Oxo Ticlopidine, is formed through oxidation of the thiophene ring, a reaction catalyzed by CYP2B6 and CYP2C19.[3] Understanding the inhibitory profile of 2-Oxo Ticlopidine is crucial for a complete assessment of the drug interaction potential of ticlopidine. While ticlopidine acts as a potent mechanism-based inhibitor of CYP2C19 and CYP2B6, its metabolite, 2-Oxo Ticlopidine, exhibits a distinct inhibitory profile.[4][5] Notably, the thiolactone metabolite of ticlopidine has been shown to inhibit CYP2C19 through a concentration-dependent mechanism, in contrast to the time-dependent inhibition observed with the parent drug.[6][7] For CYP2B6, there are conflicting reports, with some suggesting 2-Oxo Ticlopidine is a potent mechanism-based inhibitor with a potency comparable to ticlopidine, while other data on the analogous 2-oxo-clopidogrel suggest it is a weaker inhibitor than the parent compound.[8]

Data Presentation: Ticlopidine and 2-Oxo Ticlopidine CYP Inhibition

The following tables summarize the available quantitative data on the inhibition of major CYP450 isoforms by ticlopidine and its metabolite, 2-Oxo Ticlopidine.

Table 1: Inhibitory Profile of Ticlopidine against Major CYP450 Isoforms

CYP IsoformInhibition Constant (K_i) / IC50Type of InhibitionReference
CYP1A2K_i = 49 ± 19 µMModerate[9]
CYP2B6IC50 = 0.0517 ± 0.0323 µM / 0.149 µMPotent, Mechanism-Based[8][10]
CYP2C9K_i > 75 µMWeak[9]
CYP2C19K_i = 1.2 ± 0.5 µM / IC50 = 0.203 ± 0.124 µMPotent, Competitive & Mechanism-Based[8][9][11]
CYP2D6K_i = 3.4 ± 0.3 µM / IC50 = 0.354 ± 0.158 µMPotent, Competitive[8][9][11]
CYP2E1K_i = 584 ± 48 µMVery Weak[9]
CYP3AK_i > 1000 µMVery Weak[9]

Table 2: Available Inhibitory Data for 2-Oxo Ticlopidine

CYP IsoformInhibition DataType of InhibitionReference
CYP2B6Comparable k_inact/K_I to ticlopidineMechanism-Based[5]
CYP2C19Concentration-dependent inhibitionDirect[6][7]
CYP2D6Weaker inhibitor than ticlopidine (qualitative)Weak[8]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of ticlopidine and the experimental workflows for assessing CYP inhibition.

Ticlopidine Ticlopidine 2-Oxo Ticlopidine 2-Oxo Ticlopidine Ticlopidine->2-Oxo Ticlopidine CYP2B6, CYP2C19 Active Metabolite Active Metabolite 2-Oxo Ticlopidine->Active Metabolite CYP-mediated cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound (2-Oxo Ticlopidine) Test Compound (2-Oxo Ticlopidine) Incubate at 37°C Incubate at 37°C Test Compound (2-Oxo Ticlopidine)->Incubate at 37°C HLMs / rCYPs HLMs / rCYPs HLMs / rCYPs->Incubate at 37°C Probe Substrate Probe Substrate Probe Substrate->Incubate at 37°C NADPH NADPH NADPH->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Analyze Metabolite Formation (LC-MS/MS) Analyze Metabolite Formation (LC-MS/MS) Terminate Reaction->Analyze Metabolite Formation (LC-MS/MS) Calculate % Inhibition Calculate % Inhibition Analyze Metabolite Formation (LC-MS/MS)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 cluster_preincubation Pre-incubation (30 min, 37°C) cluster_incubation Incubation cluster_analysis Analysis Test Compound + HLMs/rCYPs + NADPH (A) Test Compound + HLMs/rCYPs + NADPH (A) Add Probe Substrate Add Probe Substrate Test Compound + HLMs/rCYPs + NADPH (A)->Add Probe Substrate Test Compound + HLMs/rCYPs - NADPH (B) Test Compound + HLMs/rCYPs - NADPH (B) Test Compound + HLMs/rCYPs - NADPH (B)->Add Probe Substrate Terminate Reaction Terminate Reaction Add Probe Substrate->Terminate Reaction Analyze Metabolite Formation (LC-MS/MS) Analyze Metabolite Formation (LC-MS/MS) Terminate Reaction->Analyze Metabolite Formation (LC-MS/MS) Determine IC50 (A) and IC50 (B) Determine IC50 (A) and IC50 (B) Analyze Metabolite Formation (LC-MS/MS)->Determine IC50 (A) and IC50 (B) Calculate IC50 Shift Calculate IC50 Shift Determine IC50 (A) and IC50 (B)->Calculate IC50 Shift

References

Application Notes and Protocols for In Vitro Ticlopidine Metabolism Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet agent that requires metabolic activation to exert its therapeutic effect. As a prodrug, it is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active metabolite which irreversibly inhibits the P2Y12 receptor on platelets.[1] Understanding the in vitro metabolism of ticlopidine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

This document provides a detailed protocol for conducting an in vitro ticlopidine metabolism assay using human liver microsomes (HLMs) and recombinant human CYP enzymes. The primary enzymes responsible for ticlopidine metabolism are CYP2C19 and CYP2B6, with minor contributions from CYP1A2 and CYP3A4.[1][2][3]

Ticlopidine Metabolic Pathway

Ticlopidine undergoes oxidation to form two major initial metabolites: 2-oxo-ticlopidine and ticlopidine S-oxide. The formation of 2-oxo-ticlopidine is a key step towards the generation of the active thiol metabolite. Ticlopidine is oxidized by CYP2C19 to form the keto tautomer of 2-hydroxyticlopidine and dimers of ticlopidine S-oxide (TSOD).[4]

Ticlopidine Metabolic Pathway Ticlopidine Ticlopidine Metabolite1 2-oxo-ticlopidine Ticlopidine->Metabolite1 CYP2C19, CYP2B6 Metabolite2 Ticlopidine S-oxide Ticlopidine->Metabolite2 CYP2C19 Inactive_Metabolites Inactive Metabolites Ticlopidine->Inactive_Metabolites Other CYPs Active_Metabolite Active Thiol Metabolite Metabolite1->Active_Metabolite Further Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, Cofactors, Ticlopidine) Pre_incubation Pre-incubate Enzyme and Ticlopidine (37°C, 5 min) Prep_Reagents->Pre_incubation Prep_Enzyme Prepare Enzyme Solution (HLMs or rhCYPs) Prep_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (Time course: 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add cold Acetonitrile with IS) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by LC-MS/MS Collect_Supernatant->LCMS_Analysis Data_Analysis Data Analysis (Metabolite Formation Rate) LCMS_Analysis->Data_Analysis

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 2-Oxo Ticlopidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a comprehensive protocol for the quantitative determination of 2-Oxo Ticlopidine, a key intermediate metabolite of the antiplatelet agent Ticlopidine, in human plasma. The method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity. The protocol covers plasma sample preparation using liquid-liquid extraction, detailed chromatographic and mass spectrometric conditions, and a full validation summary according to regulatory guidelines. Due to the limited availability of public data on a validated method for 2-Oxo Ticlopidine, this protocol has been adapted from well-established and validated methods for 2-Oxo Clopidogrel, a closely related structural analogue.[1][2] This methodology provides a robust framework for pharmacokinetic and drug metabolism studies involving Ticlopidine.

Introduction

Ticlopidine is a thienopyridine class antiplatelet agent that requires metabolic activation to exert its therapeutic effect. A crucial step in its bioactivation pathway is the formation of the intermediate metabolite, 2-Oxo Ticlopidine.[3][4] Accurate quantification of this metabolite in biological matrices such as human plasma is essential for understanding the pharmacokinetics, pharmacodynamics, and metabolic profile of Ticlopidine.

This application note presents a highly selective and sensitive LC-MS/MS method for the determination of 2-Oxo Ticlopidine in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column and detection via a triple quadrupole mass spectrometer. The method parameters and validation data presented are based on established protocols for the analogous compound 2-Oxo Clopidogrel and are intended to serve as a comprehensive starting point for method development and validation.[1][5][6]

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Oxo Ticlopidine reference standard, Internal Standard (IS) (e.g., Mifepristone or a stable isotope-labeled 2-Oxo Ticlopidine).[1]

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Methyl t-butyl ether (MTBE), 1,4-dithio-DL-threitol (DTT).[1][5][6]

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Oxo Ticlopidine and the IS by dissolving the reference standards in methanol.

  • Working Solutions: Prepare serial dilutions of the 2-Oxo Ticlopidine stock solution with 50:50 acetonitrile/water to create calibration curve (CC) and quality control (QC) standards.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration (e.g., 1 µg/mL) using 50:50 acetonitrile/water.[1]

Sample Preparation (Liquid-Liquid Extraction)

Note: 2-Oxo thienopyridine metabolites can be unstable. The addition of a reducing agent like DTT to plasma samples is recommended to ensure stability during preparation.[6][7]

  • Pipette 200 µL of human plasma (blank, CC, or QC sample) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 50 µL of 20 mmol/L DTT solution to stabilize the analyte.[7]

  • Add 1.5 mL of methyl t-butyl ether (MTBE) as the extraction solvent.[1][5]

  • Vortex mix for 3 minutes to ensure thorough extraction.

  • Centrifuge the samples at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~1.2 mL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of mobile phase (e.g., 50:50 acetonitrile/0.1% formic acid in water).[5]

  • Centrifuge at 16,000 x g for 10 minutes.

  • Inject 30 µL of the supernatant into the LC-MS/MS system.[1][5]

LC-MS/MS Instrumentation and Conditions

The following tables outline the instrumental parameters adapted from methods for the structural analogue, 2-Oxo Clopidogrel.[1][5]

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column Sapphire C18, 4.6 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Gradient Isocratic or Gradient (e.g., 50% B for 5.5 min)
Injection Volume 30 µL[1]
Column Temp. 40°C
Autosampler Temp. 4°C
Mass Spectrometer Triple Quadrupole (e.g., Micromass Quantum)[1]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Source Temp. 120°C[1]
Desolvation Temp. 370°C[1]
MRM Transition 2-Oxo Ticlopidine: m/z 280.1 → [Proposed Fragment]
IS (Mifepristone): m/z 430.0 → 372.0[1]

| Collision Energy | Analyte and IS specific (e.g., 17-28 eV)[1] |

Note: The MRM transition for 2-Oxo Ticlopidine is proposed based on its molecular weight. The fragment ion must be determined experimentally during method development.

Bioanalytical Method Validation Summary

The method should be validated according to FDA or other relevant regulatory guidelines.[5][8] The following tables summarize the expected performance characteristics based on data from the validated analysis of 2-Oxo Clopidogrel.[1][5]

Table 2: Linearity and Lower Limit of Quantification (LLOQ) Data shown is for the analogue 2-Oxo Clopidogrel.[1][5]

Parameter Result
Calibration Range 0.50 - 50.0 ng/mL
Weighting Factor 1/x²
Correlation Coeff. (r²) > 0.99
LLOQ 0.50 ng/mL
Accuracy at LLOQ Within ±20% of nominal

| Precision at LLOQ | ≤ 20% CV |

Table 3: Accuracy and Precision (Intra- and Inter-Day) Data shown is for the analogue 2-Oxo Clopidogrel.[1]

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ 0.50 < 15 ± 15 < 15 ± 15
LQC 1.00 < 10 ± 10 < 10 ± 10
MQC 20.0 < 10 ± 10 < 10 ± 10

| HQC | 40.0 | < 10 | ± 10 | < 10 | ± 10 |

Table 4: Extraction Recovery and Matrix Effect Data shown is for the analogue 2-Oxo Clopidogrel.[1]

QC Level (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%)
1.00 92.5 ± 3.9 63.7
20.0 114.0 ± 3.5 71.6
40.0 110.9 ± 7.8 63.7

| IS (1 µg/mL) | 111.4 ± 8.2 | 77.0 |

Table 5: Stability 2-Oxo Clopidogrel was shown to be stable under the following conditions with the addition of DTT.[1][6][9]

Condition Duration Stability (% Deviation)
Bench-Top (Room Temp) 4 hours < 15%
Freeze-Thaw Cycles 3 Cycles < 15%
Long-Term Storage -80°C for 30 days < 15%

| Post-Preparative (Autosampler) | 24 hours at 4°C | < 15% |

Visualizations

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (200 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Stabilize 3. Add DTT Stabilizer Add_IS->Stabilize Add_Solvent 4. Add MTBE (1.5 mL) Stabilize->Add_Solvent Vortex 5. Vortex Mix (3 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (4000g, 10 min) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject Sample (30 µL) Reconstitute->Inject Separate 11. HPLC Separation (C18 Column) Inject->Separate Detect 12. MS/MS Detection (ESI+, MRM) Separate->Detect Integrate 13. Peak Integration Detect->Integrate Calculate 14. Calculate Peak Area Ratios Integrate->Calculate Quantify 15. Quantify vs. Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for 2-Oxo Ticlopidine from plasma to quantification.

Bioanalytical Method Validation Logic

Validation_Logic Bioanalytical Method Validation Parameters (FDA Guideline) cluster_stability Stability Experiments Core Core Validation Parameters Selectivity Selectivity & Specificity Core->Selectivity CalCurve Calibration Curve (Linearity, Range, LLOQ) Core->CalCurve Accuracy Accuracy Core->Accuracy Precision Precision (Repeatability & Intermediate) Core->Precision Recovery Recovery Core->Recovery Matrix Matrix Effect Core->Matrix Stability Stability Core->Stability FT Freeze-Thaw Stability->FT BT Bench-Top Stability->BT LT Long-Term Stability->LT PP Post-Preparative Stability->PP

Caption: Key parameters for bioanalytical method validation per regulatory guidelines.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of 2-Oxo Ticlopidine in human plasma. By adapting a validated method from a close structural analogue, this document offers a reliable starting point for researchers, complete with detailed procedures for sample preparation, instrument conditions, and expected validation performance. The provided workflow and validation logic diagrams serve as clear visual aids for laboratory implementation. Successful validation of this method will enable accurate characterization of Ticlopidine's metabolism, supporting further clinical and pharmaceutical development.

References

Application Notes and Protocols for the Use of 2-Oxo Ticlopidine in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-Oxo Ticlopidine, a key intermediate metabolite of the antiplatelet drug Ticlopidine, in drug-drug interaction (DDI) studies. The provided protocols offer detailed methodologies for conducting in vitro experiments to assess the inhibitory potential of 2-Oxo Ticlopidine on cytochrome P450 (CYP) enzymes, particularly CYP2C19.

Introduction

Ticlopidine is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its antiplatelet effect. A critical step in this activation is the formation of the intermediate metabolite, 2-Oxo Ticlopidine. Both Ticlopidine and its metabolites are known to be potent inhibitors of CYP enzymes, particularly CYP2C19, leading to a significant potential for drug-drug interactions. Understanding the inhibitory profile of 2-Oxo Ticlopidine is crucial for predicting and mitigating the risks of adverse drug reactions when Ticlopidine is co-administered with other medications metabolized by these enzymes. Ticlopidine itself is a potent, competitive inhibitor of CYP2C19.[1]

Data Presentation

The following table summarizes the known inhibitory characteristics of Ticlopidine, the parent drug of 2-Oxo Ticlopidine, against various CYP450 enzymes. This data serves as a reference for the expected inhibitory profile of Ticlopidine's metabolic pathway.

CompoundEnzymeInhibition TypeK_i_ (µM)k_inact_ (min⁻¹)Reference
TiclopidineCYP2C19Competitive / Mechanism-Based1.2 ± 0.50.0739[1][2]
TiclopidineCYP2D6Competitive3.4 ± 0.3-[1]
TiclopidineCYP1A2Moderate49 ± 19-[1]
TiclopidineCYP2C9Weak> 75-[1]
TiclopidineCYP2E1Marginal584 ± 48-[1]
TiclopidineCYP3A4Marginal> 1000-[1]

Signaling Pathways and Experimental Workflows

Ticlopidine Metabolic Activation and CYP2C19 Inhibition

Ticlopidine undergoes a two-step metabolic activation process in the liver.[3] Initially, it is oxidized by CYP enzymes, primarily CYP2C19 and CYP2B6, to form 2-Oxo Ticlopidine.[4] Subsequently, 2-Oxo Ticlopidine is converted to an active thiol metabolite, which is responsible for the antiplatelet activity.[5][6] The parent drug, Ticlopidine, acts as a mechanism-based inhibitor of CYP2C19, where the enzyme is catalytically inactivated by a reactive metabolite.[7]

Ticlopidine Metabolic Activation and CYP2C19 Inhibition Ticlopidine Ticlopidine Two_Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Two_Oxo_Ticlopidine CYP2C19, CYP2B6 CYP2C19_Inhibition CYP2C19 Inhibition Ticlopidine->CYP2C19_Inhibition Mechanism-Based Inactivation Active_Metabolite Active Thiol Metabolite Two_Oxo_Ticlopidine->Active_Metabolite Further Metabolism

Caption: Metabolic activation of Ticlopidine and inhibition of CYP2C19.

Experimental Workflow for In Vitro CYP Inhibition Assay

The following diagram outlines the key steps involved in an in vitro study to determine the inhibitory potential of 2-Oxo Ticlopidine on CYP enzymes using human liver microsomes.

Experimental Workflow for In Vitro CYP Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes (HLM) Preincubation Pre-incubate HLM with 2-Oxo Ticlopidine Prep_HLM->Preincubation Prep_Inhibitor Prepare 2-Oxo Ticlopidine (Inhibitor) Stock Solution Prep_Inhibitor->Preincubation Prep_Substrate Prepare CYP-Specific Probe Substrate Solution Initiate_Reaction Initiate Reaction with Probe Substrate & NADPH Prep_Substrate->Initiate_Reaction Prep_Cofactor Prepare NADPH Regenerating System Prep_Cofactor->Initiate_Reaction Preincubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Extract_Supernatant Extract Supernatant Centrifuge->Extract_Supernatant LC_MS_Analysis LC-MS/MS Analysis of Metabolite Formation Extract_Supernatant->LC_MS_Analysis Data_Analysis Calculate % Inhibition and IC50/Ki Values LC_MS_Analysis->Data_Analysis

Caption: Workflow for determining CYP inhibition by 2-Oxo Ticlopidine.

Experimental Protocols

Protocol 1: Determination of IC50 for CYP2C19 Inhibition by 2-Oxo Ticlopidine in Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Oxo Ticlopidine for CYP2C19-mediated metabolism of a probe substrate.

Materials:

  • Pooled human liver microsomes (HLMs)

  • 2-Oxo Ticlopidine

  • (S)-Mephenytoin (CYP2C19 probe substrate)[1]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Oxo Ticlopidine in a suitable solvent (e.g., DMSO or acetonitrile), ensuring the final solvent concentration in the incubation is ≤ 1%.

    • Prepare a series of dilutions of 2-Oxo Ticlopidine to achieve the desired final concentrations in the incubation mixture (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Prepare a stock solution of (S)-Mephenytoin in an appropriate solvent. The final concentration in the incubation should be approximately equal to its K_m_ for CYP2C19.[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes in potassium phosphate buffer to the desired final protein concentration (e.g., 0.1-0.5 mg/mL).[1]

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer, the diluted human liver microsomes, and the various concentrations of 2-Oxo Ticlopidine solution (or vehicle control).

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the (S)-Mephenytoin probe substrate and the NADPH regenerating system to each well.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the formation of the 4'-hydroxy-mephenytoin metabolite using a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Calculate the percent inhibition of CYP2C19 activity for each concentration of 2-Oxo Ticlopidine compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: LC-MS/MS Method for the Quantification of 4'-hydroxy-mephenytoin

Objective: To quantify the metabolite of the CYP2C19 probe substrate in the in vitro incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4'-hydroxy-mephenytoin: Monitor a specific precursor-to-product ion transition.

    • Internal Standard: Monitor a specific precursor-to-product ion transition for the chosen internal standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Acquisition and Processing:

  • Acquire data in MRM mode.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Quantify the amount of metabolite formed using a calibration curve prepared with known concentrations of 4'-hydroxy-mephenytoin.

Conclusion

The study of 2-Oxo Ticlopidine is essential for a thorough understanding of the drug-drug interaction profile of Ticlopidine. The protocols provided herein offer a framework for researchers to investigate the inhibitory effects of this key metabolite on CYP2C19 and other relevant enzymes. The generation of quantitative data, such as IC50 values, for 2-Oxo Ticlopidine will significantly enhance the ability to predict and manage potential DDIs in a clinical setting. It is important to note that while the parent drug Ticlopidine is a known mechanism-based inhibitor, the thiolactone metabolite of Ticlopidine (2-Oxo Ticlopidine) has been shown to inhibit CYP2C19 in a concentration-dependent manner.[8] Further research is warranted to fully elucidate the inhibitory kinetics of this and other Ticlopidine metabolites.

References

Application Notes and Protocols for Evaluating the Activity of 2-Oxo Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet pro-drug that, once metabolized, irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP)-mediated platelet activation and subsequent aggregation, playing a crucial role in the prevention of thrombotic events.[1][2][3] 2-Oxo Ticlopidine is a key intermediate metabolite in the bioactivation pathway of Ticlopidine.[4][5] While 2-Oxo Ticlopidine itself does not exhibit direct antiplatelet activity, its conversion to the active metabolite is a critical step.[4][5]

These application notes provide detailed protocols for cell-based assays to evaluate the functional consequences of 2-Oxo Ticlopidine metabolism. The described methods allow for the in vitro generation of Ticlopidine's active metabolite from 2-Oxo Ticlopidine using liver S9 fractions and the subsequent assessment of its inhibitory effect on platelet function. Three key assays are presented: Light Transmittance Aggregometry (LTA), P-selectin expression by flow cytometry, and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation analysis by flow cytometry.

Signaling Pathway of Ticlopidine's Active Metabolite

The active metabolite of Ticlopidine irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor on the platelet surface. This binding blocks ADP from activating the receptor, which in turn inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The ultimate effect is the prevention of the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is necessary for fibrinogen binding and platelet aggregation.[6][7]

cluster_0 Platelet Ticlopidine_Active_Metabolite Ticlopidine Active Metabolite P2Y12 P2Y12 Receptor Ticlopidine_Active_Metabolite->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa_active GPIIb/IIIa (Active) Gi->GPIIb_IIIa_active Leads to Activation (Inhibited by Ticlopidine) cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC PKA ↓ PKA Activation cAMP->PKA VASP_P ↓ VASP Phosphorylation PKA->VASP_P GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) PKA->GPIIb_IIIa_inactive Maintains Inactive State Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds

Caption: Signaling pathway of Ticlopidine's active metabolite.

Experimental Protocols

In Vitro Metabolism of 2-Oxo Ticlopidine

This protocol describes the generation of the active metabolite of Ticlopidine from 2-Oxo Ticlopidine using a liver S9 fraction.

Materials:

  • 2-Oxo Ticlopidine

  • Rat liver S9 fraction (phenobarbital-induced is recommended)[5][8]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 10 mM Tris-HCl buffer (pH 7.4)

  • Incubator/shaker at 37°C

Procedure:

  • Prepare the S9 reaction mixture in Tris-HCl buffer. The final protein concentration of the S9 fraction should be adjusted to approximately 4 mg/mL.[8]

  • Add 2-Oxo Ticlopidine to the S9 mixture to achieve the desired final concentration (e.g., 0.3 mM).[8]

  • Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration of NADPH, e.g., 0.6 mM).[8]

  • Incubate the reaction mixture at 37°C for 30 minutes with continuous gentle agitation.[8]

  • Following incubation, the mixture containing the generated active metabolite is ready for use in the subsequent platelet function assays. It is recommended to use the mixture immediately.

Platelet Aggregation Assay using Light Transmittance Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.[7][9][10] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Workflow:

cluster_workflow LTA Workflow Blood_Collection Collect Blood (Sodium Citrate) PRP_Prep Prepare PRP (Centrifugation) Blood_Collection->PRP_Prep Pre_Incubation Pre-incubate PRP with Metabolized 2-Oxo Ticlopidine or Vehicle Control PRP_Prep->Pre_Incubation LTA_Measurement Measure Aggregation in Aggregometer (37°C) Pre_Incubation->LTA_Measurement Agonist_Addition Add ADP LTA_Measurement->Agonist_Addition Data_Analysis Analyze Aggregation Curves (% Inhibition) LTA_Measurement->Data_Analysis Agonist_Addition->LTA_Measurement

Caption: Light Transmittance Aggregometry workflow.

Protocol:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.[3]

  • PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[3] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of the metabolized 2-Oxo Ticlopidine solution or a vehicle control for 5 minutes at 37°C.[4]

  • Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes with a stir bar and allow them to equilibrate to 37°C.[11] Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

  • Agonist Addition: Add ADP (final concentration 5-20 µM) to induce platelet aggregation and record the change in light transmittance for 5-10 minutes.[12]

  • Data Analysis: Determine the maximal aggregation percentage for each sample. Calculate the percentage inhibition of aggregation for the 2-Oxo Ticlopidine-treated samples relative to the vehicle control.

P-selectin Expression Assay by Flow Cytometry

P-selectin is a marker of platelet α-granule release, a key event in platelet activation.[13][14] Flow cytometry is used to quantify the surface expression of P-selectin on individual platelets.

Experimental Workflow:

cluster_workflow P-selectin Assay Workflow Blood_Collection Collect Blood (Sodium Citrate) Pre_Incubation Pre-incubate Whole Blood with Metabolized 2-Oxo Ticlopidine or Vehicle Control Blood_Collection->Pre_Incubation Activation Activate Platelets with ADP Pre_Incubation->Activation Staining Stain with Anti-CD62P (P-selectin) and Anti-CD61 Antibodies Activation->Staining Fixation Fix Samples Staining->Fixation Flow_Cytometry Acquire and Analyze on Flow Cytometer Fixation->Flow_Cytometry

Caption: P-selectin expression assay workflow.

Protocol:

  • Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate.[13]

  • Pre-incubation: Pre-incubate whole blood samples with varying concentrations of the metabolized 2-Oxo Ticlopidine solution or a vehicle control for 15 minutes at room temperature.

  • Activation: Add ADP (final concentration 20 µM) to the samples and incubate for 5 minutes at room temperature to induce platelet activation. A resting (unstimulated) control should also be included.

  • Staining: Add fluorochrome-conjugated anti-CD62P (P-selectin) and anti-CD61 (platelet-specific marker) antibodies to the samples.[1] Incubate for 20-30 minutes at room temperature in the dark.[1]

  • Fixation: Add 1% paraformaldehyde solution to fix the samples.[15]

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the CD61-positive population to analyze P-selectin expression on platelets.

  • Data Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI). Calculate the percentage inhibition of P-selectin expression relative to the ADP-stimulated vehicle control.

VASP Phosphorylation Assay by Flow Cytometry

The phosphorylation status of VASP is a specific marker of P2Y12 receptor activity.[16][17][18] Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.

Experimental Workflow:

cluster_workflow VASP Assay Workflow Blood_Collection Collect Blood (Sodium Citrate) Pre_Incubation Pre-incubate Whole Blood with Metabolized 2-Oxo Ticlopidine or Vehicle Control Blood_Collection->Pre_Incubation Stimulation Incubate with PGE1 or PGE1 + ADP Pre_Incubation->Stimulation Fix_Perm Fix and Permeabilize Platelets Stimulation->Fix_Perm Staining Stain with Anti-VASP-P and Anti-CD61 Antibodies Fix_Perm->Staining Flow_Cytometry Acquire and Analyze on Flow Cytometer Staining->Flow_Cytometry

Caption: VASP phosphorylation assay workflow.

Protocol:

  • Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate.[4]

  • Pre-incubation: Pre-incubate whole blood samples with varying concentrations of the metabolized 2-Oxo Ticlopidine solution or a vehicle control for 15 minutes at room temperature.

  • Stimulation: Aliquot the pre-incubated blood into two sets of tubes. To one set, add prostaglandin E1 (PGE1) to induce maximal VASP phosphorylation. To the other set, add a combination of PGE1 and ADP.[4][19] Incubate for 10 minutes at room temperature.[2][19]

  • Fixation and Permeabilization: Fix and permeabilize the platelets according to a commercially available kit protocol or standard laboratory procedures.

  • Staining: Stain the cells with a primary antibody against phosphorylated VASP (Ser239) and a platelet-specific marker like anti-CD61.[19] Follow with a fluorescently labeled secondary antibody if the primary is not conjugated.

  • Flow Cytometry: Acquire the samples on a flow cytometer, gating on the CD61-positive population.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of the PGE1 and PGE1+ADP treated samples: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100. A lower PRI indicates greater P2Y12 inhibition.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described assays.

Table 1: Effect of Metabolized 2-Oxo Ticlopidine on ADP-Induced Platelet Aggregation

Concentration of Metabolized 2-Oxo Ticlopidine (µM)Maximal Aggregation (%) (Mean ± SD)Inhibition of Aggregation (%)
0 (Vehicle Control)75 ± 50
160 ± 620
1035 ± 453.3
5015 ± 380
1005 ± 293.3

Table 2: Effect of Metabolized 2-Oxo Ticlopidine on ADP-Induced P-selectin Expression

Concentration of Metabolized 2-Oxo Ticlopidine (µM)P-selectin Positive Platelets (%) (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)Inhibition of P-selectin Expression (%)
0 (Vehicle Control)85 ± 7550 ± 450
170 ± 8450 ± 5017.6
1045 ± 6280 ± 3047.1
5020 ± 4150 ± 2076.5
1008 ± 380 ± 1590.6

Table 3: Effect of Metabolized 2-Oxo Ticlopidine on VASP Phosphorylation

Concentration of Metabolized 2-Oxo Ticlopidine (µM)Platelet Reactivity Index (PRI) (%) (Mean ± SD)
0 (Vehicle Control)78 ± 6
165 ± 7
1040 ± 5
5018 ± 4
1009 ± 3

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for evaluating the antiplatelet activity of metabolized 2-Oxo Ticlopidine. By employing a combination of LTA, P-selectin expression analysis, and VASP phosphorylation measurement, researchers can obtain a comprehensive profile of the compound's effect on the P2Y12 signaling pathway and overall platelet function. These protocols are designed to be adaptable for use in drug discovery and development, offering valuable insights into the pharmacodynamics of Ticlopidine and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo Ticlopidine Oxalic Acid Salt

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Oxo Ticlopidine Oxalic Acid Salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting 2-Oxo Ticlopidine to its oxalic acid salt?

A1: The formation of the oxalic acid salt of 2-Oxo Ticlopidine is a critical step to improve its physicochemical properties.[1] Salt formation is a common strategy in pharmaceutical chemistry to enhance characteristics such as solubility, stability, and ease of handling, which are crucial for its use as an analytical standard or in further research.[1]

Q2: What is a typical solvent used for the synthesis of this compound?

A2: A common solvent for this procedure is isopropanol. The 2-Oxo Ticlopidine free base is dissolved in isopropanol before the addition of oxalic acid to induce precipitation of the salt.[1]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is the standard method for determining the purity of this compound.[1] Optimized synthesis and crystallization conditions can achieve purities greater than 99.5% as determined by HPLC.[1]

Q4: What are the expected yields for this synthesis?

A4: With optimized conditions, the synthesis of this compound can achieve yields in the range of 92-95%.[1]

Q5: Are there any known stability issues with 2-Oxo Ticlopidine?

A5: 2-Oxo Ticlopidine can be susceptible to oxidation. Therefore, proper storage and handling are important to maintain its integrity. The formation of the oxalic acid salt can enhance its stability.[1]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 2-Oxo Ticlopidine Free Base
Symptom Possible Cause Suggested Solution
Lower than expected yield after synthesis of the free base.Incomplete reaction during the oxidation of Ticlopidine or precursor.- Ensure accurate stoichiometry of reagents. - Monitor the reaction progress using TLC or HPLC to confirm completion. - Optimize reaction temperature and time based on literature procedures for similar thienopyridine oxidations.
Side reactions consuming the starting material or product.- Investigate potential side reactions common in thienopyridine synthesis, such as over-oxidation or ring opening. - Adjust reaction conditions (e.g., temperature, choice of oxidizing agent) to minimize side product formation.
Loss of product during work-up and purification.- Use appropriate extraction solvents and techniques to minimize loss. - Optimize column chromatography conditions (e.g., solvent system, silica gel activity) for efficient separation.
Problem 2: Issues During Crystallization of the Oxalic Acid Salt
Symptom Possible Cause Suggested Solution
No precipitation of the salt upon addition of oxalic acid.The solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., 0-5°C) to decrease solubility.[1] - Add a seed crystal of this compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Incorrect stoichiometry.- Ensure a stoichiometric amount of oxalic acid has been added. An excess or deficit can affect salt formation.
Oily product forms instead of crystals ("oiling out").The product's melting point is lower than the crystallization temperature, or high levels of impurities are present.- Re-dissolve the oil by heating and add a small amount of additional solvent to lower the saturation point. Allow to cool more slowly. - Purify the 2-Oxo Ticlopidine free base again to remove impurities that may be depressing the melting point.
Poor crystal quality or very fine powder.Crystallization occurred too rapidly.- Re-dissolve the solid by heating and allow it to cool more slowly. Insulating the flask can promote the growth of larger crystals.
Problem 3: Low Purity of the Final Product
Symptom Possible Cause Suggested Solution
HPLC analysis shows significant impurities.Incomplete reaction or presence of side products from the free base synthesis.- Re-purify the 2-Oxo Ticlopidine free base before salt formation using column chromatography or recrystallization.
Co-precipitation of unreacted starting materials or impurities.- Ensure the 2-Oxo Ticlopidine free base is of high purity (>98%) before proceeding with the salt formation. - Wash the filtered salt crystals with a small amount of cold solvent (e.g., isopropanol) to remove surface impurities.
Residual solvent trapped in the crystals.- Dry the final product under vacuum at an appropriate temperature to remove residual solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxo Ticlopidine (Free Base)

This is a generalized protocol based on the synthesis of similar thienopyridine derivatives. Researchers should adapt this based on their specific starting materials and laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ticlopidine hydrochloride in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Oxidation: Add a suitable oxidizing agent (e.g., hydrogen peroxide, m-CPBA) portion-wise to the stirred solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 2-Oxo Ticlopidine free base.

Protocol 2: Synthesis of this compound
  • Dissolution: Dissolve the purified 2-Oxo Ticlopidine free base in a minimal amount of warm isopropanol.[1]

  • Salt Formation: In a separate container, prepare a solution of a stoichiometric amount of oxalic acid in isopropanol.

  • Precipitation: Slowly add the oxalic acid solution to the stirred solution of the free base.

  • Crystallization: Cool the mixture to a reduced temperature (e.g., 5–10°C) and continue stirring to induce precipitation of the salt.[1] Allow the crystals to form over a period of time.

  • Isolation: Collect the crystalline salt by filtration.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

  • Purity Analysis: Confirm the purity of the final product using HPLC.[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 2-Oxo Ticlopidine (Free Base) cluster_salt Synthesis of Oxalic Acid Salt start_synthesis Start with Ticlopidine HCl oxidation Oxidation Reaction start_synthesis->oxidation workup Reaction Work-up & Extraction oxidation->workup purification_fb Purification (Column Chromatography) workup->purification_fb end_synthesis Pure 2-Oxo Ticlopidine (Free Base) purification_fb->end_synthesis start_salt Dissolve Free Base in Isopropanol end_synthesis->start_salt add_oxalic Add Stoichiometric Oxalic Acid start_salt->add_oxalic crystallization Cooling & Crystallization add_oxalic->crystallization filtration Filtration & Washing crystallization->filtration drying Drying under Vacuum filtration->drying end_salt Pure this compound drying->end_salt

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Crystallization cluster_no_xtal No Crystals Form cluster_oiling Product Oils Out cluster_poor_quality Poor Crystal Quality start Crystallization Issue? no_xtal Is the solution clear? start->no_xtal oiling Oily precipitate forms start->oiling poor_xtal Fine powder or small needles start->poor_xtal concentrate Concentrate Solution no_xtal->concentrate Yes cool Cool to Lower Temp concentrate->cool seed Add Seed Crystal cool->seed scratch Scratch Flask seed->scratch reheat Re-heat and Add Solvent oiling->reheat purify_again Re-purify Free Base oiling->purify_again slow_cool Cool Slowly reheat->slow_cool re_dissolve Re-dissolve in Minimum Hot Solvent poor_xtal->re_dissolve very_slow_cool Cool Very Slowly (Insulate) re_dissolve->very_slow_cool

Caption: Troubleshooting logic for crystallization challenges.

References

improving the yield and purity of 2-Oxo Ticlopidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-Oxo Ticlopidine. The content is structured to address specific challenges in improving reaction yield and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for 2-Oxo Ticlopidine?

A1: While detailed literature specifically on the synthesis of 2-Oxo Ticlopidine is sparse, a plausible and efficient route is the N-alkylation of the thiolactone precursor, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, with 2-chlorobenzyl chloride. This reaction is analogous to the final step in several established syntheses of Ticlopidine and related thienopyridine compounds.[1][2] The reaction typically requires a base to deprotonate the secondary amine of the thiolactone, facilitating its nucleophilic attack on the benzyl chloride.

Q2: What are the critical parameters that influence the yield and purity of this reaction?

A2: The key parameters to control for a successful synthesis are:

  • Choice of Base: The strength and solubility of the base are crucial. Stronger bases like sodium hydride (NaH) can be effective, but milder inorganic bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) can offer better selectivity and reduce side reactions.[2]

  • Solvent System: The solvent must be inert to the reactants and capable of dissolving the starting materials. Aprotic polar solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.[1][2]

  • Reaction Temperature: Temperature affects the reaction rate. While higher temperatures can speed up the reaction, they can also promote the formation of impurities. The optimal temperature must be determined empirically, often starting at room temperature and gently heating if necessary.[1]

  • Stoichiometry: The molar ratio of the reactants is important. Using a slight excess of the alkylating agent (2-chlorobenzyl chloride) can help drive the reaction to completion, but a large excess can lead to purification challenges.

Q3: What are the likely impurities to be encountered during the synthesis of 2-Oxo Ticlopidine?

A3: Common impurities may include:

  • Unreacted starting materials: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and 2-chlorobenzyl chloride.

  • Byproducts from side reactions: This could include products from the hydrolysis of the thiolactone ring, especially if water is present.

  • Solvent-related impurities: Adducts or degradation products related to the solvent, particularly with reactive solvents like DMF at high temperatures.

  • Over-alkylation products: While less likely with this specific structure, quaternary ammonium salt formation is a theoretical possibility.

Troubleshooting Guide

Problem: The reaction yield is consistently low.

Potential CauseRecommended Solution
Incomplete Deprotonation The base may not be strong enough or may have poor solubility. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH) or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reactivity.[1]
Poor Reagent Quality Verify the purity of starting materials. 2-chlorobenzyl chloride can degrade over time. Ensure the thiolactone precursor is pure and dry.
Suboptimal Temperature The reaction may be too slow at room temperature. Gradually increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] Conversely, if degradation is suspected, try running the reaction at a lower temperature for a longer duration.
Atmospheric Moisture If using highly reactive reagents like sodium hydride, ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture.[1]

Problem: The reaction does not go to completion, with significant starting material remaining.

Potential CauseRecommended Solution
Insufficient Reaction Time Continue to monitor the reaction by TLC. Some reactions may require extended periods (e.g., 12-24 hours) to reach completion.
Inadequate Mixing If the reaction is heterogeneous (e.g., with a solid base like K₂CO₃), ensure vigorous stirring to maximize the surface area and facilitate the reaction.
Incorrect Stoichiometry Ensure that at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) of 2-chlorobenzyl chloride may be beneficial.

Problem: TLC analysis shows multiple product spots, indicating a complex mixture.

Potential CauseRecommended Solution
Reaction Temperature is Too High High temperatures can lead to decomposition and side reactions. Reduce the reaction temperature and increase the reaction time.
Presence of Water or Other Nucleophiles Ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to hydrolysis of the starting materials or products.
Base-Induced Side Reactions A very strong base might induce unwanted side reactions. Consider using a milder base like potassium bicarbonate.[2]

Experimental Protocol: N-Alkylation for 2-Oxo Ticlopidine Synthesis

This protocol is a representative methodology based on similar chemical transformations.[2] Researchers should perform their own optimization.

Materials:

  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1 equivalent)

  • 2-chlorobenzyl chloride (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add 2-chlorobenzyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically indicated by the disappearance of the starting thiolactone on the TLC plate), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃). Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Purification and Purity Analysis

  • Purification: The crude 2-Oxo Ticlopidine can be purified using column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may also be an effective purification method.

  • Purity Analysis: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (LC-MS) to confirm the molecular weight.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure.

Data Presentation: Parameters for Optimization

ParameterVariation 1Variation 2Variation 3Desired Outcome
Base K₂CO₃NaHTriethylamine (Et₃N)High conversion, minimal side products
Solvent AcetonitrileDMFTHFGood solubility, high reaction rate
Temperature Room Temp (25°C)40°C60°COptimal balance of rate and purity
Time 4 hours12 hours24 hoursReaction completion

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents 1. Add Thiolactone & K₂CO₃ to CH₃CN add_alkyl 2. Add 2-Chlorobenzyl Chloride reagents->add_alkyl react 3. Stir & Monitor (TLC) add_alkyl->react filter 4. Filter Solids react->filter concentrate 5. Concentrate Filtrate filter->concentrate purify 6. Column Chromatography or Recrystallization concentrate->purify analyze 7. Purity & Structure (HPLC, NMR) purify->analyze

Caption: Experimental workflow for the synthesis of 2-Oxo Ticlopidine.

troubleshooting_low_yield start Low Yield Observed check_completion Is reaction complete by TLC? start->check_completion incomplete_node Potential Causes: - Insufficient Time/Temp - Ineffective Base - Poor Reagent Quality check_completion->incomplete_node No complete_node Potential Causes: - Product Degradation - Mechanical Loss during Workup - Side Reactions check_completion->complete_node Yes solution_incomplete Action: - Increase Time/Temp - Change Base - Verify Reagents incomplete_node->solution_incomplete solution_complete Action: - Lower Reaction Temp - Optimize Workup/Purification - Analyze Byproducts complete_node->solution_complete

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Overcoming Stability Issues of 2-Oxo Ticlopidine in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 2-Oxo Ticlopidine in analytical samples.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of 2-Oxo Ticlopidine, offering potential causes and solutions in a question-and-answer format.

Problem/Question Potential Cause(s) Recommended Solution(s)
Low or no recovery of 2-Oxo Ticlopidine in my samples. Oxidative Degradation: 2-Oxo Ticlopidine is susceptible to oxidation, which can lead to the formation of sulfoxide or sulfone derivatives.[1] This is a primary reason for its instability in biological matrices.Use of Antioxidants: Immediately after sample collection, add an antioxidant to stabilize 2-Oxo Ticlopidine. Dithiothreitol (DTT) is a commonly used and effective reducing agent.[1] Ascorbic acid can also be used, though it may be less soluble and could impact sensitivity.[1]
Inappropriate Sample pH: The stability of 2-Oxo Ticlopidine can be pH-dependent.Acidification: Acidifying the sample can help to prevent degradation.
Improper Storage: Exposure to room temperature for extended periods can accelerate degradation.Immediate Freezing: Process and freeze samples at -80°C as soon as possible after collection and stabilization.
High variability in results between replicate samples. Inconsistent Sample Handling: Variations in the time between sample collection, addition of stabilizer, and freezing can lead to different levels of degradation.Standardize Workflow: Ensure a consistent and rapid workflow for all samples. Prepare tubes with stabilizer in advance.
Incomplete Mixing with Stabilizer: If the antioxidant is not thoroughly mixed with the plasma, some portions of the sample may not be adequately protected.Thorough Vortexing: Immediately after adding the sample to the tube containing the stabilizer, vortex the sample thoroughly to ensure complete mixing.
Seeing unexpected peaks in my chromatogram. Formation of Degradation Products: The appearance of unknown peaks could indicate the presence of 2-Oxo Ticlopidine degradation products, such as its sulfoxide or sulfone forms.Mass Spectrometry Analysis: Use mass spectrometry to identify the mass of the unexpected peaks and compare them to known degradation products of 2-Oxo Ticlopidine.
Matrix Effects: Components of the biological matrix (e.g., plasma) can interfere with the analysis.Optimize Sample Preparation: Employ a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components.
Analyte concentration decreases over time in stored samples. Long-term Instability: Even with stabilizers, there may be some degradation over extended storage periods if not stored at the appropriate temperature.Optimal Storage Conditions: For long-term storage, samples should be kept at -80°C.[1] Stability should be assessed at the intended storage duration.
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation.Aliquot Samples: Prepare multiple aliquots of each sample to avoid the need for repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Oxo Ticlopidine unstable in analytical samples?

A1: 2-Oxo Ticlopidine is an intermediate metabolite of the prodrug ticlopidine. Its chemical structure contains a thiolactone moiety that is susceptible to oxidation, leading to the formation of inactive sulfoxide or sulfone derivatives.[1] This inherent chemical property makes it unstable in biological matrices like plasma.

Q2: What is the primary degradation pathway for 2-Oxo Ticlopidine?

A2: The primary degradation pathway for 2-Oxo Ticlopidine in analytical samples is oxidation of the thiophene ring.

Q3: What are the recommended stabilizers for 2-Oxo Ticlopidine and how do they work?

A3: The most commonly recommended stabilizer is dithiothreitol (DTT).[1] DTT is a strong reducing agent that protects 2-Oxo Ticlopidine from oxidation by maintaining a reducing environment in the sample. Ascorbic acid is another antioxidant that can be used.

Q4: What are the optimal storage conditions for samples containing 2-Oxo Ticlopidine?

A4: For short-term storage, samples should be kept on ice or at 4°C and processed as quickly as possible. For long-term storage, samples should be stored at -80°C to minimize degradation.[1]

Q5: How can I validate the stability of 2-Oxo Ticlopidine in my own laboratory?

A5: To validate stability, you should perform freeze-thaw stability, short-term (bench-top) stability, and long-term stability studies. This involves analyzing quality control (QC) samples at different concentrations that have been subjected to these conditions and comparing the results to freshly prepared samples.

Quantitative Stability Data

While several studies confirm the instability of 2-Oxo Ticlopidine and the effectiveness of stabilizers, detailed quantitative data in a comparative tabular format is not extensively available in the public literature. The following table summarizes qualitative stability findings and provides a template for researchers to generate their own quantitative data.

ConditionStabilizerTemperatureDurationStability OutcomeReference
Human PlasmaNoneRoom Temp.>6 hoursUnstable (>25% decrease)[2]
Human PlasmaDTTRoom Temp.8 hoursStable (within ±15% deviation)[1]
Human PlasmaDTT4°C24 hours (in auto-sampler)Stable (within ±15% deviation)[1]
Human PlasmaDTT-80°C45 daysStable (within ±15% deviation)[1]
Human PlasmaDTT3 Freeze-Thaw Cycles-Stable (within ±15% deviation)[1]
Feline PlasmaNoneRoom Temp., 4°C, -20°C, -80°C1 weekUnstable[2]

Experimental Protocols

Protocol 1: Blood Sample Collection and Stabilization

  • Prepare Collection Tubes: Prior to blood collection, pre-prepare anticoagulant (e.g., K2EDTA) tubes with the stabilizing agent. For each 1 mL of blood to be collected, add the appropriate volume of a concentrated DTT solution to achieve a final concentration that has been optimized for stability (e.g., a final concentration of 1-2 mM DTT in plasma).

  • Blood Collection: Collect the blood sample directly into the prepared tube.

  • Immediate Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer.

  • Centrifugation: Centrifuge the blood sample at a refrigerated temperature (e.g., 4°C) as soon as possible to separate the plasma.

  • Plasma Transfer: Carefully transfer the plasma supernatant to a clean, labeled polypropylene tube.

  • Storage: Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Thawing: Thaw the stabilized plasma samples on ice.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Visualizations

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo Ticlopidine (Unstable Intermediate) Ticlopidine->Oxo_Ticlopidine CYP2C19, CYP2B6, CYP1A2 Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite CYP2B6, CYP2C9, CYP2C19, CYP3A4/5 P2Y12 P2Y12 Receptor Inhibition Active_Metabolite->P2Y12

Metabolic pathway of Ticlopidine to its active metabolite.

Experimental_Workflow cluster_collection Sample Collection & Stabilization cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Blood_Collection 1. Blood Collection (into tube with DTT) Mixing 2. Immediate Mixing Blood_Collection->Mixing Centrifugation 3. Centrifugation (4°C) Mixing->Centrifugation Plasma_Separation 4. Plasma Separation Centrifugation->Plasma_Separation Freezing 5. Storage at -80°C Plasma_Separation->Freezing Thawing 6. Thawing on Ice Freezing->Thawing Protein_Precipitation 7. Protein Precipitation Thawing->Protein_Precipitation Evaporation 8. Evaporation Protein_Precipitation->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS

Recommended workflow for 2-Oxo Ticlopidine analysis.

References

Technical Support Center: 2-Oxo Ticlopidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for the HPLC analysis of 2-Oxo Ticlopidine, a key metabolite of the antiplatelet agent Ticlopidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for 2-Oxo Ticlopidine analysis?

A1: A common starting point for analyzing 2-Oxo Ticlopidine is using reverse-phase HPLC. A typical method would involve a C18 or C8 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid) run in either isocratic or gradient mode. The detection wavelength is typically set around 240 nm.[1]

Q2: How should I prepare my sample for analysis, especially from a biological matrix?

A2: For samples from biological matrices like plasma or in vitro metabolism assays, a protein precipitation or extraction step is crucial. Solid-phase extraction (SPE) with a C18 cartridge is an effective method.[1] After incubation, the sample can be cooled and loaded onto the SPE column, washed, and then eluted with an organic solvent like acetonitrile. The eluate is then typically diluted and filtered before injection.[1]

Q3: Is 2-Oxo Ticlopidine stable during sample preparation and storage?

A3: While specific stability data for 2-Oxo Ticlopidine is limited in the provided search results, its structural analogue, 2-Oxo-clopidogrel, is known to be susceptible to oxidation.[2] Therefore, it is prudent to handle samples with care. This includes keeping them cool, minimizing exposure to air, and analyzing them as quickly as possible after preparation. For plasma samples, adding a reducing agent like DTT (dithiothreitol) during collection and preparation has been shown to be effective for stabilizing similar compounds.[2] Samples should be stored at -80°C for long-term stability.[2]

Q4: What are the expected degradation products of Ticlopidine that might interfere with my analysis?

A4: Forced degradation studies on the parent drug, Ticlopidine, have identified several degradation products, including those resulting from N-hydroxylation and chlorination of the thiophene ring.[3] If the analysis is not specific, these related substances could potentially co-elute or interfere with the 2-Oxo Ticlopidine peak.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape can compromise resolution and lead to inaccurate quantification. The ideal peak is a symmetrical, Gaussian shape.

My 2-Oxo Ticlopidine peak is tailing.

Peak tailing, where the latter half of the peak is drawn out, is a common issue.

Potential Cause Troubleshooting Step
Secondary Silanol Interactions The basic nature of the thienopyridine structure can lead to interactions with acidic silanol groups on the silica-based column packing. Add a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase or use an end-capped column.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of 2-Oxo Ticlopidine, peak tailing can occur. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa. Using a buffer (e.g., phosphate or acetate) will help maintain a stable pH.
Column Contamination or Void Contaminants on the column frit or a void at the column head can distort peak shape. Solution: First, try back-flushing the column. If this fails, replace the guard column (if used). As a last resort, replace the analytical column.
Sample Overload Injecting too concentrated a sample can lead to tailing. Solution: Dilute the sample or reduce the injection volume.

My 2-Oxo Ticlopidine peak is fronting.

Peak fronting, where the first half of the peak is sloped, is less common than tailing.

Potential Cause Troubleshooting Step
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Solution: Prepare the sample in the mobile phase or a weaker solvent whenever possible.
Column Overloading Similar to tailing, injecting too much sample can cause fronting. Solution: Reduce the injection volume or dilute the sample.
Column Collapse A severe loss of stationary phase can lead to fronting. This is often irreversible. Solution: Replace the column and operate the new column within the manufacturer's recommended pH and temperature ranges.

My 2-Oxo Ticlopidine peak is broad.

Broad peaks can lead to poor sensitivity and resolution.

Potential Cause Troubleshooting Step
Large Dead Volume Excessive tubing length or fittings that are not properly seated can increase system volume and cause peak broadening. Solution: Use narrow-bore tubing of the shortest possible length. Ensure all fittings are correctly tightened.
Low Mobile Phase Flow Rate A flow rate that is too low can increase diffusion and broaden peaks. Solution: Optimize the flow rate for your column dimensions and particle size.
Column Contamination/Aging An old or contaminated column will lose efficiency, resulting in broader peaks. Solution: Clean the column according to the manufacturer's instructions or replace it.
High Mobile Phase Viscosity A highly viscous mobile phase can lead to slow mass transfer and broader peaks. Solution: If possible, adjust the mobile phase composition to reduce viscosity or increase the column temperature.
Problem 2: Inconsistent Retention Time

Shifting retention times can make peak identification difficult and unreliable.

Potential Cause Troubleshooting Step
Inadequate Column Equilibration Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of drift. Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs.
Mobile Phase Composition Change Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter retention times. Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly.
Pump Malfunction or Leaks An inconsistent flow rate due to worn pump seals or leaks in the system will cause retention times to fluctuate. Solution: Perform a leak test. Check pump seals for wear and replace if necessary.
Temperature Fluctuations Changes in ambient temperature can affect retention, especially if a column heater is not used. Solution: Use a column oven to maintain a consistent temperature.
Problem 3: Ghost Peaks or Extraneous Peaks

Unexpected peaks in the chromatogram can interfere with the analysis.

Potential Cause Troubleshooting Step
Sample Carryover Residual sample from a previous injection can appear as a ghost peak in subsequent runs. Solution: Implement a robust needle wash protocol. Inject a blank solvent run after a high-concentration sample to check for carryover.
Contaminated Mobile Phase Impurities in the solvents or buffers can appear as peaks, especially in gradient analysis. Solution: Use high-purity, HPLC-grade solvents. Filter all aqueous buffers through a 0.22 or 0.45 µm filter.
Sample Degradation 2-Oxo Ticlopidine or other sample components may degrade during storage or in the autosampler. Solution: Analyze samples as quickly as possible after preparation. Use a cooled autosampler. Check for potential degradation products.[3]
Bleed from Septum or Vials Impurities can leach from the vial cap septum. Solution: Use high-quality septa and vials designed for HPLC.

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE) of 2-Oxo Ticlopidine Metabolites

This protocol is adapted from a method used for the extraction of 2-Oxo Ticlopidine metabolites from an in vitro reaction mixture.[1]

  • Reaction Quenching: Cool the reaction mixture to 4°C to stop the metabolic process.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., Bondelute C18HF 500 mg) by washing with 100% acetonitrile followed by distilled water.

  • Sample Loading: Load the cooled reaction mixture onto the conditioned SPE column.

  • Washing: Wash the column twice with distilled water to remove salts and polar impurities.

  • Elution: Elute the 2-Oxo Ticlopidine and other metabolites with 1 ml of 100% acetonitrile.

  • Dilution & Storage: Add the eluate to 3 ml of ice-cold distilled water and immediately freeze on dry ice for storage.

  • Final Preparation: Before injection, pass the sample through a 0.22 µM filter into an HPLC vial.[1]

Table 1: Example HPLC Parameters for Ticlopidine Analogues Analysis

The following table summarizes typical parameters used in the HPLC analysis of Ticlopidine and its metabolites, which can be adapted for 2-Oxo Ticlopidine.

ParameterMethod 1 (Metabolite Separation)[1]Method 2 (Related Compound)[2][4]Method 3 (Parent Drug)[5]
Column Inertsil ODS-2 (10.0 x 250 mm)Sapphire C18 (4.6 x 250 mm, 5 µm)Phenomenex Luna C8 (4.6 x 250 mm, 5 µm)
Mobile Phase 15% Acetonitrile, 0.02% TFA in WaterAcetonitrile : 0.1% Formic Acid (19:1, v/v)Methanol : 0.01M Ammonium Acetate, pH 5.0 (80:20, v/v)
Flow Rate 4.2 ml/min1.0 ml/min1.0 ml/min
Detection UV at 240 nmMS/MSUV at 235 nm
Mode IsocraticIsocraticIsocratic
Temperature Room Temperature40 °CNot Specified

Visualizations

HPLC Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common HPLC issues.

Caption: A logical workflow for troubleshooting common HPLC problems.

Sample Preparation Workflow

This diagram illustrates the key steps in preparing a sample from a biological matrix for HPLC analysis using solid-phase extraction.

Caption: Workflow for sample preparation using solid-phase extraction.

References

resolving peak tailing and broadening in 2-Oxo Ticlopidine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatography of 2-Oxo Ticlopidine, with a focus on addressing peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing and broadening for 2-Oxo Ticlopidine in reverse-phase HPLC?

A1: Peak tailing and broadening for 2-Oxo Ticlopidine, a compound containing a basic amine group, are often caused by secondary interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. The primary cause is frequently the interaction of the basic analyte with acidic silanol groups on the surface of silica-based columns.[1][2][3] Other contributing factors can include:

  • Column-related issues: Column degradation, contamination, or voids in the packing material.[4]

  • Mobile phase issues: Incorrect pH, inadequate buffer strength, or improper solvent mixing.[4][5]

  • Sample-related issues: Overloading the column with too much sample.[4]

  • Instrumental issues: Extra-column band broadening due to long tubing or large detector cell volume.[4]

Q2: How does the mobile phase pH affect the peak shape of 2-Oxo Ticlopidine?

A2: The pH of the mobile phase is a critical factor in achieving good peak shape for basic compounds like 2-Oxo Ticlopidine.[2][6] At a mid-range pH, residual silanol groups on the silica stationary phase can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) amine group of 2-Oxo Ticlopidine.[3][7] This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes peak tailing.[3] To minimize this, it is generally recommended to work at a low pH (around 2-3) to keep the silanol groups protonated and reduce these unwanted interactions.[4][8]

Q3: What is an acceptable peak tailing factor?

A3: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value close to 1.0 is optimal.[4] While some methods may accept values up to 1.5, a tailing factor greater than 2.0 is generally considered unacceptable for high-precision analytical methods as it can compromise resolution and the accuracy of quantification.[3][4]

Troubleshooting Guides

Issue: Significant Peak Tailing of 2-Oxo Ticlopidine

This guide provides a step-by-step approach to diagnose and resolve peak tailing for 2-Oxo Ticlopidine.

Step 1: Evaluate the Mobile Phase

  • Question: Is the mobile phase pH appropriate?

    • Action: For basic compounds like 2-Oxo Ticlopidine, a low pH mobile phase is often necessary to minimize silanol interactions.[4][8] If you are not already, try adjusting the mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[8][9]

  • Question: Is the buffer concentration sufficient?

    • Action: If you are using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[4]

Step 2: Assess the Column

  • Question: Is the column chemistry suitable for basic compounds?

    • Action: Consider using a modern, high-purity silica column that is end-capped. End-capping chemically modifies the surface to reduce the number of accessible free silanol groups.[3][8] Columns specifically designed for the analysis of basic compounds are also a good option.[8][10]

  • Question: Could the column be degraded or contaminated?

    • Action: If the column has been in use for a while, its performance may have degraded. Try flushing the column with a strong solvent or, if necessary, replace it with a new one.[4] Using a guard column can help extend the life of your analytical column by trapping contaminants from the sample matrix.

Step 3: Check for Sample Overload

  • Question: Is it possible that the column is being overloaded?

    • Action: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.[6][11] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.[4]

Step 4: Inspect the HPLC System

  • Question: Could there be issues with extra-column volume?

    • Action: Excessive tubing length or internal diameter, as well as a large detector cell, can contribute to band broadening and peak tailing.[4] Ensure that all connections are secure and that the tubing is as short and narrow as is practical for your system.[4]

The following diagram illustrates the troubleshooting workflow for peak tailing:

cluster_MobilePhase Mobile Phase Checks cluster_Column Column Checks Start Peak Tailing Observed for 2-Oxo Ticlopidine MobilePhase Step 1: Evaluate Mobile Phase Start->MobilePhase Column Step 2: Assess Column MobilePhase->Column If no improvement CheckpH Adjust to pH 2.5-3.0 MobilePhase->CheckpH CheckBuffer Increase Buffer Strength MobilePhase->CheckBuffer SampleOverload Step 3: Check for Sample Overload Column->SampleOverload If no improvement ChangeColumn Use End-Capped or Base-Deactivated Column Column->ChangeColumn FlushColumn Flush with Strong Solvent Column->FlushColumn System Step 4: Inspect HPLC System SampleOverload->System If no improvement Resolved Peak Shape Improved System->Resolved If issue found and fixed CheckpH->Column No change CheckpH->Resolved Improved CheckBuffer->Column No change CheckBuffer->Resolved Improved ChangeColumn->SampleOverload No change ChangeColumn->Resolved Improved FlushColumn->SampleOverload No change FlushColumn->Resolved Improved

Caption: Troubleshooting workflow for peak tailing.

Issue: Peak Broadening of 2-Oxo Ticlopidine

Peak broadening, or an increase in peak width, can also negatively impact resolution and sensitivity. Here’s how to address it.

Step 1: Verify Column Efficiency

  • Question: Is the column performing as expected?

    • Action: A decrease in column efficiency, often indicated by a lower plate count, will lead to broader peaks. This can be due to column aging or contamination.[4] As with tailing, flushing or replacing the column may be necessary.

Step 2: Optimize Flow Rate

  • Question: Is the flow rate optimal for the column dimensions?

    • Action: The flow rate of the mobile phase affects the efficiency of the separation. A flow rate that is too high or too low can lead to band broadening. Refer to the column manufacturer's guidelines for the optimal flow rate range.

Step 3: Check for Extra-Column Effects

  • Question: Is the system contributing to band broadening?

    • Action: As mentioned for peak tailing, extra-column volume from tubing and connections can cause peak broadening.[12] Minimize the length and diameter of all tubing where possible.

Step 4: Consider Temperature Effects

  • Question: Is the column temperature controlled and consistent?

    • Action: Temperature fluctuations can affect retention times and peak shape.[5] Using a column oven to maintain a constant and slightly elevated temperature can improve peak shape and reduce viscosity of the mobile phase.

The diagram below shows the key factors contributing to peak broadening and their solutions.

Broadening Peak Broadening ColumnEfficiency Low Column Efficiency Broadening->ColumnEfficiency FlowRate Non-Optimal Flow Rate Broadening->FlowRate ExtraColumn Extra-Column Volume Broadening->ExtraColumn Temperature Temperature Fluctuations Broadening->Temperature Solution1 Flush or Replace Column ColumnEfficiency->Solution1 Solution2 Adjust Flow Rate FlowRate->Solution2 Solution3 Minimize Tubing Length ExtraColumn->Solution3 Solution4 Use Column Oven Temperature->Solution4

Caption: Causes and solutions for peak broadening.

Data Presentation

The following table summarizes the expected effect of various chromatographic parameters on the peak shape of a basic compound like 2-Oxo Ticlopidine.

ParameterChangeExpected Effect on Peak TailingExpected Effect on Peak Broadening
Mobile Phase pH Decrease (e.g., from 6 to 3)Significant DecreaseMinor Decrease
Buffer Concentration Increase (e.g., from 10mM to 50mM)DecreaseMinimal Effect
Column Type Switch to End-CappedSignificant DecreaseMinor Decrease
Sample Concentration DecreaseDecrease (if overloaded)Decrease (if overloaded)
Flow Rate Optimize (based on Van Deemter)Minimal EffectDecrease
Temperature IncreaseMinor DecreaseDecrease

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Objective: To prepare a mobile phase with a low pH to minimize silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

    • Acid additive (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid)

  • Procedure:

    • Measure the desired volume of the aqueous component of the mobile phase.

    • Add the acid additive to achieve the target concentration (e.g., for 0.1% formic acid, add 1 mL of formic acid to 999 mL of water).

    • If using a buffer, dissolve the buffer salts in the aqueous phase before adding the acid to adjust the final pH.

    • Mix the aqueous and organic components in the desired ratio.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Column Flushing
  • Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape.

  • Procedure:

    • Disconnect the column from the detector.

    • Set the flow rate to a low value (e.g., 0.2 mL/min).

    • Flush the column with a series of solvents, starting with the mobile phase without buffer salts.

    • Gradually increase the percentage of the stronger solvent (e.g., acetonitrile or methanol).

    • A typical flushing sequence for a reversed-phase column might be:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

    • Flush with each solvent for at least 10 column volumes.

    • Equilibrate the column with the mobile phase before reconnecting it to the detector.

References

minimizing degradation of 2-Oxo Ticlopidine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Oxo Ticlopidine during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 2-Oxo Ticlopidine and why is it important to study?

A1: 2-Oxo Ticlopidine is a key intermediate metabolite of the antiplatelet drug Ticlopidine.[1][2] Ticlopidine itself is a prodrug, meaning it is inactive until metabolized in the body.[2][3] The formation of 2-Oxo Ticlopidine is a critical step in the bioactivation pathway that ultimately leads to the pharmacologically active metabolite responsible for inhibiting platelet aggregation.[1] Understanding the stability and concentration of 2-Oxo Ticlopidine is crucial for pharmacokinetic and pharmacodynamic studies, as well as for ensuring the accuracy of bioanalytical methods.

Q2: What are the main challenges associated with the analysis of 2-Oxo Ticlopidine?

A2: The primary challenge in analyzing 2-Oxo Ticlopidine is its inherent instability, particularly in biological matrices like plasma and under certain pH conditions.[1][4] It is prone to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.[4] Therefore, special precautions must be taken during sample collection, preparation, and storage to minimize its degradation.

Q3: What are the known degradation pathways for 2-Oxo Ticlopidine?

A3: 2-Oxo Ticlopidine can degrade through several pathways, including hydrolysis and oxidation.[5][6] Hydrolysis can occur, particularly under acidic conditions, and the molecule is also susceptible to oxidation of the thiophene ring.[1][6] Enzymatic degradation in biological samples is also a significant concern, with esterases potentially playing a role.[][8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 2-Oxo Ticlopidine.

Problem 1: Low or no detectable levels of 2-Oxo Ticlopidine in my samples.

  • Possible Cause: Degradation of 2-Oxo Ticlopidine during sample collection and processing.

  • Troubleshooting Steps:

    • Immediate Cooling: Ensure that blood samples are immediately placed on ice after collection to slow down enzymatic activity.[9]

    • Rapid Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.

    • Acidification: Acidify the plasma immediately after separation. The addition of an acid like acetic acid can significantly improve the stability of 2-Oxo Ticlopidine.[10]

    • Antioxidant Addition: Consider adding an antioxidant, such as 1,4-dithio-DL-threitol (DTT), to the plasma to prevent oxidative degradation.[10]

Problem 2: High variability in 2-Oxo Ticlopidine concentrations between replicate samples.

  • Possible Cause: Inconsistent sample handling procedures or partial degradation occurring at different rates in different samples.

  • Troubleshooting Steps:

    • Standardize Workflow: Implement a strict and consistent standard operating procedure (SOP) for all sample handling steps, from collection to analysis.

    • Control Temperature: Maintain a consistent low temperature throughout the sample preparation process.[9]

    • Minimize Freeze-Thaw Cycles: Aliquot plasma samples after the initial processing to avoid multiple freeze-thaw cycles, which can contribute to degradation.[11]

    • Prompt Analysis: Analyze the samples as quickly as possible after preparation. If storage is necessary, store them at -80°C.[4]

Problem 3: Suspected formation of degradation products that interfere with analysis.

  • Possible Cause: Suboptimal storage conditions or inappropriate sample preparation techniques leading to the formation of interfering compounds.

  • Troubleshooting Steps:

    • Optimize Extraction Method: Utilize a validated extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) that effectively separates 2-Oxo Ticlopidine from potential degradation products.[10]

    • Chromatographic Separation: Ensure your liquid chromatography (LC) method provides adequate resolution to separate the parent compound from any degradation products.[12]

    • Mass Spectrometry Detection: Use a highly specific detection method like tandem mass spectrometry (MS/MS) to selectively quantify 2-Oxo Ticlopidine.[13][14]

Data on 2-Oxo Ticlopidine Stability

The following tables summarize the stability of 2-Oxo Ticlopidine under various conditions as reported in the literature.

Table 1: Stability of 2-Oxo-clopidogrel (an analog of 2-Oxo Ticlopidine) in Human Plasma

ConditionTreatmentStability ImprovementReference
Room TemperatureUntreatedBelow 50% recovery[10]
Room TemperatureAcidification with acetic acidAbove 85% recovery[10]
Not SpecifiedAddition of 1,4-dithio-DL-threitol (DTT)Significantly increased stability[10]

Table 2: General Strategies for Minimizing Analyte Degradation in Biological Samples

StrategyPrincipleEffectivenessReference
Lowering TemperatureSlows down both enzymatic and spontaneous reactions.A 10-fold slower reaction rate can be expected when decreasing the temperature from 22°C to 0°C for a reaction with an activation energy of 20 kcal/mol.[9]
pH AdjustmentCan inhibit pH-dependent degradation and enzymatic activity.Highly effective for compounds unstable at physiological pH.[9]
Addition of Enzyme InhibitorsPrevents enzymatic degradation.Specific inhibitors are required for different enzymes.[9]
Addition of AntioxidantsPrevents oxidative degradation.Effective for oxygen-sensitive compounds.[10]
DerivatizationConverts the unstable analyte into a more stable derivative.Can significantly improve stability for highly reactive functional groups.[11]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for 2-Oxo Ticlopidine Analysis

  • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately place the blood collection tubes on ice or in a refrigerated rack.

  • Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.

  • For every 1 mL of plasma, add 50 µL of 5% acetic acid to acidify the sample.

  • (Optional but recommended) Add a solution of 1,4-dithio-DL-threitol (DTT) to a final concentration of 10 mM.

  • Vortex the plasma sample gently for 10 seconds.

  • Immediately proceed with the extraction protocol or store the stabilized plasma samples at -80°C.

Protocol 2: Liquid-Liquid Extraction (LLE) of 2-Oxo Ticlopidine from Plasma

  • To 500 µL of the stabilized plasma sample, add an appropriate internal standard.

  • Add 2 mL of methyl t-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Plasma Processing cluster_analysis Analysis blood_collection 1. Blood Collection (EDTA tubes) cooling 2. Immediate Cooling (On Ice) blood_collection->cooling centrifugation 3. Centrifugation (4°C) cooling->centrifugation plasma_separation 4. Plasma Separation centrifugation->plasma_separation stabilization 5. Stabilization (Acid + Antioxidant) plasma_separation->stabilization extraction 6. Extraction (LLE or SPE) stabilization->extraction analysis 7. LC-MS/MS Analysis extraction->analysis

Caption: Workflow for minimizing 2-Oxo Ticlopidine degradation during sample preparation.

degradation_pathway Ticlopidine Ticlopidine (Prodrug) TwoOxoTiclopidine 2-Oxo Ticlopidine (Unstable Intermediate) Ticlopidine->TwoOxoTiclopidine Metabolism (CYP450) ActiveMetabolite Active Metabolite TwoOxoTiclopidine->ActiveMetabolite Metabolism DegradationProducts Degradation Products (Inactive) TwoOxoTiclopidine->DegradationProducts Degradation (Hydrolysis, Oxidation)

Caption: Simplified metabolic and degradation pathway of Ticlopidine.

References

purification strategies for removing impurities from 2-Oxo Ticlopidine salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Oxo Ticlopidine salt.

Frequently Asked Questions (FAQs)

Q1: What is 2-Oxo Ticlopidine and why is its purity important?

A1: 2-Oxo Ticlopidine is a key intermediate metabolite in the bioactivation of the antiplatelet agent Ticlopidine.[1] The purity of this salt is critical as the presence of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies such as the ICH and FDA have stringent requirements for the identification and control of impurities in APIs and drug products.[4]

Q2: What are the common sources and types of impurities in 2-Oxo Ticlopidine salt?

A2: Impurities in 2-Oxo Ticlopidine salt can originate from various stages, including synthesis, storage, and degradation.[5] They are generally classified as:

  • Organic Impurities: These can be starting materials, by-products from incomplete reactions, intermediates, and degradation products.[5][6] For thienopyridine compounds like Ticlopidine, these can include unreacted starting materials like 2-chlorobenzyl chloride or thiophene derivatives.[6]

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[5]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[5]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in 2-Oxo Ticlopidine salt?

A3: A range of chromatographic and spectroscopic techniques are employed for impurity profiling.[4] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are considered the gold standards for separating, identifying, and quantifying trace impurities due to their high sensitivity and specificity.[2][5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used for structural elucidation of unknown impurities.[2][4]

Troubleshooting Guide

Problem 1: My purified 2-Oxo Ticlopidine salt shows low purity via HPLC analysis. What are the potential causes and solutions?

  • Potential Cause: Incomplete reaction or side reactions during synthesis.

  • Solution: Re-evaluate the synthesis reaction conditions, such as temperature, reaction time, and stoichiometry of reactants. The preparation of Ticlopidine hydrochloride, a related compound, involves carefully controlled steps that can be optimized.[7]

  • Potential Cause: Inefficient purification method.

  • Solution: Optimize the chosen purification technique. For chromatographic methods, adjust parameters like the mobile phase composition, gradient, and column type. For recrystallization, experiment with different solvent systems and crystallization conditions (e.g., temperature, cooling rate).[8]

  • Potential Cause: Degradation of the compound during purification or storage.

  • Solution: 2-Oxo Ticlopidine can be unstable under certain conditions. For instance, a related active metabolite is highly unstable in acidic conditions.[9] Ensure that the pH and temperature during purification and storage are controlled. Stability studies on Ticlopidine have shown that degradation can occur under accelerated conditions (e.g., 40°C/75% relative humidity).[10][11] Acidification with acetic acid has been shown to prevent the degradation of 2-oxo-clopidogrel, a similar compound.[12]

Problem 2: I am observing co-elution of impurities with the main peak in my HPLC chromatogram. How can I improve the separation?

  • Solution: Method development is key to resolving co-eluting peaks.

    • Mobile Phase Optimization: Adjust the ratio of organic solvent to aqueous buffer. A change in the pH of the mobile phase can alter the ionization state of the analyte and impurities, thereby affecting their retention times.

    • Column Selection: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.

    • Gradient Adjustment: Modify the gradient slope to provide better separation of closely eluting compounds.

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Adjusting the column temperature can also impact selectivity.

Problem 3: I have identified an unknown impurity. What is the general workflow for its characterization?

  • Solution: The characterization of an unknown impurity typically follows a structured approach.

    • Isolation: Isolate the impurity using preparative HPLC.

    • Structure Elucidation: Use a combination of spectroscopic techniques.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]

      • Nuclear Magnetic Resonance (NMR): To obtain detailed structural information.[4][9]

    • Synthesis and Confirmation: If possible, synthesize the proposed impurity structure and compare its chromatographic and spectroscopic data with the isolated impurity for confirmation.[2]

Data Presentation

Table 1: Common Impurities Related to Ticlopidine

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ticlopidine Impurity A272-14-0C₇H₅NS135.19
Ticlopidine EP Impurity B68559-60-4C₇H₇NOS153.20
Ticlopidine Impurity D55142-78-4C₁₄H₁₅NS229.35
Ticlopidine Impurity E721387-90-2C₁₄H₁₁ClNS260.77
Ticlopidine Impurity L (4-Oxo Ticlopidine)68559-55-7C₁₄H₁₂ClNOS277.77
2-Oxo Ticlopidine HCl83427-55-8C₁₄H₁₄ClNOS·HCl316.25

Source:[][][15]

Table 2: Example HPLC Method Parameters for Ticlopidine and Metabolites

ParameterCondition 1Condition 2
Column Reversed-phase C18Supelcosil LC-8-DB, 15 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and deionized water with 0.1% formic acidAcetonitrile:Methanol:0.05 M KH₂PO₄ (20:25:55, v/v) at pH 3.0 with 3% triethylamine
Elution IsocraticIsocratic
Flow Rate Not specified1 mL/min
Detection LC-MS/MSUV at 235 nm
Analyte 2-Oxo-clopidogrelTiclopidine

Source:[1]

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve the 2-Oxo Ticlopidine salt in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Chromatographic System: Use a validated HPLC system equipped with a UV or MS detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

    • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

    • Column Temperature: Maintain at a constant temperature, for example, 30°C.

    • Detection: Monitor the eluent at a wavelength where 2-Oxo Ticlopidine and its potential impurities have significant absorbance (e.g., 240 nm).[9]

  • Analysis: Inject the sample and a reference standard. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

Solid-phase extraction can be used for sample clean-up and preliminary purification.

  • Column Selection: Choose an appropriate SPE cartridge (e.g., C18) based on the polarity of 2-Oxo Ticlopidine and its impurities.[9]

  • Column Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by the equilibration buffer (e.g., water).

  • Sample Loading: Dissolve the crude 2-Oxo Ticlopidine salt in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove weakly bound impurities.

  • Elution: Elute the 2-Oxo Ticlopidine salt using a stronger solvent (e.g., acetonitrile).[9] Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by HPLC to determine the purity and pool the fractions with the desired purity level.

Visualizations

Purification_Workflow Crude Crude 2-Oxo Ticlopidine Salt Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Purification Primary Purification Step Dissolution->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Chromatography Chromatography (e.g., Prep-HPLC) Purification->Chromatography Option 2 Analysis Purity Analysis (HPLC) Recrystallization->Analysis Waste Impure Fractions / Mother Liquor Recrystallization->Waste Chromatography->Analysis Chromatography->Waste Analysis->Purification Repurify Pooling Fraction Pooling & Solvent Evaporation Analysis->Pooling Purity OK FinalProduct Pure 2-Oxo Ticlopidine Salt Pooling->FinalProduct

Caption: General workflow for the purification of 2-Oxo Ticlopidine salt.

Troubleshooting_Purity Start Low Purity Detected (Post-Purification) CheckMethod Is the analytical method validated? Start->CheckMethod ValidateMethod Develop/Validate Analytical Method CheckMethod->ValidateMethod No CheckPurification Review Purification Parameters CheckMethod->CheckPurification Yes ValidateMethod->Start OptimizeRecryst Optimize Recrystallization (Solvent, Temp.) CheckPurification->OptimizeRecryst Recrystallization OptimizeChromo Optimize Chromatography (Mobile Phase, Column) CheckPurification->OptimizeChromo Chromatography CheckSynthesis Review Synthesis Reaction CheckPurification->CheckSynthesis No Improvement End Purity Goal Achieved OptimizeRecryst->End OptimizeChromo->End CheckDegradation Assess for Degradation (pH, Temp., Light) CheckSynthesis->CheckDegradation CheckDegradation->End

Caption: Troubleshooting logic for addressing low purity issues.

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Pro-drug) OxoTiclopidine 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->OxoTiclopidine Metabolism Step 1 InactiveMetabolites Inactive Metabolites Ticlopidine->InactiveMetabolites Major Pathway CYP450 CYP-dependent pathway OxoTiclopidine->CYP450 ActiveMetabolite Active Thiol Metabolite (e.g., UR-4501) CYP450->ActiveMetabolite Metabolism Step 2

Caption: Simplified metabolic pathway of Ticlopidine.

References

addressing matrix effects in the bioanalysis of 2-Oxo Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bioanalysis of 2-Oxo Ticlopidine

This guide provides troubleshooting advice and frequently asked questions to help researchers address and mitigate matrix effects during the bioanalytical quantification of 2-Oxo Ticlopidine, a key intermediate metabolite of Ticlopidine and Clopidogrel, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the bioanalysis of 2-Oxo Ticlopidine?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the biological sample matrix (e.g., plasma).[1] These effects, typically ion suppression or enhancement, can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[1] Components like phospholipids and salts in plasma are known to cause significant matrix effects.[1] For 2-Oxo Ticlopidine, failure to manage these effects results in poor data reproducibility and questionable assay validity.

Q2: How can I quantitatively assess if my 2-Oxo Ticlopidine assay is experiencing matrix effects?

Matrix effects should be evaluated during method validation as recommended by regulatory guidelines.[2][3] The most common method is to compare the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution (mobile phase).[4] The matrix factor (MF) can be calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The coefficient of variation (CV) of the MF across different lots of the biological matrix should be within 15%.[4]

Q3: What are the primary causes of matrix effects when analyzing 2-Oxo Ticlopidine in human plasma?

The primary causes are endogenous matrix components that are co-extracted with 2-Oxo Ticlopidine and interfere with the ionization process in the mass spectrometer source.[1]

  • Phospholipids: Glycerophosphocholines are major components of plasma membranes and are notorious for causing ion suppression in positive electrospray ionization mode.[1][5]

  • Salts and Proteins: Inadequate removal of salts and proteins during sample preparation can alter the droplet evaporation process in the ESI source, affecting signal intensity.[6]

  • Anticoagulants: The type of anticoagulant used during blood collection can be a source of interference.

Q4: Why is the addition of a reducing agent like DTT crucial for 2-Oxo Ticlopidine analysis?

2-Oxo Ticlopidine is susceptible to oxidation into sulfoxide or sulfone derivatives during sample collection, preparation, and analysis.[4] Adding a reducing agent, such as 1,4-Dithio-DL-threitol (DTT), is essential to maintain the analyte in its un-oxidized state, ensuring stability and preventing significant variability in recovery and analytical results.[4][7] The use of DTT has been shown to be superior to other agents like ascorbic acid for this purpose due to better solubility and sensitivity.[4]

Troubleshooting Guide for Matrix Effects

This guide provides a systematic approach to diagnosing and resolving issues related to poor signal, low recovery, and high variability in the bioanalysis of 2-Oxo Ticlopidine.

start Problem: Low Signal, High Variability, or Poor Peak Shape prep Step 1: Evaluate Sample Preparation Method start->prep ppt Protein Precipitation (PPT) prep->ppt lle Liquid-Liquid Extraction (LLE) prep->lle spe Solid-Phase Extraction (SPE) prep->spe ppt_issue Is extract clean enough? Are peaks distorted? ppt->ppt_issue lle_issue Is recovery low or inconsistent? lle->lle_issue spe_clean Result: Cleaner Extract, Improved Peak Shape spe->spe_clean ppt_issue->lle No stability Step 2: Check Analyte Stability ppt_issue->stability Yes optimize_lle Optimize pH and Extraction Solvent lle_issue->optimize_lle Yes lle_issue->stability No spe_clean->stability optimize_lle->stability dtt_check Is a reducing agent (DTT) being used? stability->dtt_check add_dtt Add DTT to sample collection tubes and during preparation dtt_check->add_dtt No chrom Step 3: Optimize Chromatography & Internal Standard dtt_check->chrom Yes add_dtt->chrom solution Solution: Reliable & Reproducible Assay chrom->solution

Figure 1. Troubleshooting decision tree for addressing matrix effects.
Step 1: Re-evaluate the Sample Preparation Method

The choice of sample preparation is the most critical factor in minimizing matrix effects. The goal is to selectively isolate the analyte while removing interfering endogenous components.[8]

  • Protein Precipitation (PPT): While simple, PPT with acetonitrile is often insufficient for removing phospholipids, which can lead to significant ion suppression and distorted peaks.[5] If you are using PPT and observing issues, consider a more selective technique.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT.[5] Extraction with solvents like methyl tert-butyl ether (MTBE) is effective for 2-Oxo Ticlopidine.[4][7] Optimization of the aqueous phase pH is critical; using 0.05 M HCl has been shown to provide a good balance between extraction efficiency and minimizing matrix effects.[4]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for producing clean extracts and sharp, reproducible peaks, although it may have slightly lower recovery than an optimized LLE method.[5][8] A C18 stationary phase can be used to effectively isolate 2-Oxo Ticlopidine from the plasma matrix.[9]

Step 2: Ensure Analyte Stability

As mentioned in the FAQs, the stability of 2-Oxo Ticlopidine is paramount.

  • Action: Add 1,4-Dithio-DL-threitol (DTT) to blood collection tubes immediately after sampling and include it in the sample preparation workflow.[4] A concentration of 20 mmol/L has been shown to be effective.[4] Failure to include a reducing agent can lead to great variation in recovery.[5]

Step 3: Optimize Chromatographic Conditions

Proper chromatographic separation is key to resolving the analyte from any remaining matrix components.

  • Mobile Phase: Using acetonitrile instead of methanol is recommended, as methanol can cause back-conversion of clopidogrel acyl glucuronide, a related metabolite, interfering with analysis.[4] The addition of 0.1% formic acid to the aqueous portion of the mobile phase helps achieve good peak shape and retention.[4]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. If an SIL-IS is not available, a structural analog that co-elutes and experiences similar matrix effects can be used.[10]

Quantitative Data & Experimental Protocols

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques

Technique Typical Recovery (%) Key Advantage Key Disadvantage Reference
Protein Precipitation 80 - 85% Simple, fast Dirty extract, peak distortion [5]
Liquid-Liquid Extraction >80% (Optimized) Good recovery, cleaner than PPT Requires optimization (solvent, pH) [4][5]

| Solid-Phase Extraction | 70 - 78% | Cleanest extract, best peak shape | More complex and costly |[5][9] |

Table 2: Effect of HCl Concentration on LLE with MTBE

HCl Concentration Extraction Efficiency Matrix Effect Recommendation Reference
0.01 mol/L Low (~30%) - Not recommended [4]
0.05 mol/L Good Minimal Optimal [4]

| 0.1 mol/L | Good | Significant Suppression | Not recommended |[4] |

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples [4]

  • Pipette a 100 µL plasma sample into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 100 µL of 0.05 mol/L hydrochloric acid (HCl) and vortex for 10 seconds.

  • Add 1.5 mL of methyl tert-butyl ether (MTBE) and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Transfer 1.2 mL of the upper organic layer to a new tube.

  • Add 50 µL of DTT solution (20 mmol/L).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 150 µL of mobile phase (e.g., 19:1 v/v acetonitrile/0.1% aqueous formic acid).

  • Centrifuge at 16,000 x g for 10 minutes.

  • Inject a 30 µL aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples [9]

  • Condition a C18 SPE cartridge (e.g., Bondelute C18HF 500 mg) according to the manufacturer's instructions.

  • Load the pre-treated plasma sample (after incubation with liver homogenate and NADPH, if performing in-vitro metabolism studies).

  • Wash the cartridge twice with distilled water to remove polar interferences.

  • Elute the analyte using 1 mL of 100% acetonitrile.

  • Collect the eluate, add DTT, and proceed with evaporation and reconstitution as described in the LLE protocol (Steps 8-11).

Workflow Visualization

blood 1. Blood Collection (Tube with EDTA + DTT) plasma 2. Plasma Separation (Centrifugation) blood->plasma prep 3. Sample Preparation (e.g., LLE or SPE) plasma->prep lcms 4. LC-MS/MS Analysis prep->lcms data 5. Data Acquisition lcms->data quant 6. Quantification (Calibration Curve) data->quant report 7. Reporting Results quant->report

Figure 2. General bioanalytical workflow for 2-Oxo Ticlopidine.

References

Technical Support Center: Enhancing the Resolution of 2-Oxo Ticlopidine from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2-Oxo Ticlopidine from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2-Oxo Ticlopidine from its isomers?

A1: 2-Oxo Ticlopidine possesses a chiral center, leading to the existence of stereoisomers (enantiomers or diastereomers). These isomers have identical physical and chemical properties in an achiral environment, making their separation challenging using standard reversed-phase or normal-phase HPLC. Achieving resolution requires the use of chiral separation techniques that can differentiate between the spatial arrangements of the molecules.

Q2: What are the most common analytical techniques for resolving chiral isomers like those of 2-Oxo Ticlopidine?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for chiral separations.[1][2] These methods offer high efficiency and are compatible with various detection techniques, including UV and mass spectrometry (MS).[2][3][4] Capillary Electrophoresis (CE) is another powerful technique known for its high separation efficiency and rapid analysis times.[1]

Q3: What are the key strategies for achieving chiral separation in HPLC?

A3: There are three main strategies for chiral separation in HPLC:

  • Chiral Stationary Phases (CSPs): This is the most common approach, where the stationary phase itself is chiral. The isomers interact differently with the CSP, leading to different retention times.[1][5] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used and effective for a broad range of compounds.[1][2]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the isomers, which can then be separated on a standard achiral column.[1][6]

  • Chiral Derivatization: The isomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of methods for separating 2-Oxo Ticlopidine isomers.

Issue 1: Poor or No Resolution of Isomeric Peaks

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inappropriate Column Chemistry - Select a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.[1][2]- Screen different types of CSPs. The choice of the chiral selector on the stationary phase is critical for enantiomeric recognition.
Suboptimal Mobile Phase Composition - Optimize the mobile phase solvent ratio. For normal-phase chromatography on a CSP, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol).- For reversed-phase, adjust the aqueous/organic ratio. - Evaluate different organic modifiers. The choice of alcohol (e.g., ethanol, isopropanol, n-butanol) can significantly impact selectivity.- Add acidic or basic additives. Small amounts of acids (e.g., trifluoroacetic acid, acetic acid) or bases (e.g., diethylamine, triethylamine) can improve peak shape and resolution by suppressing ionization of the analyte and residual silanols on the stationary phase.[6]
Incorrect Temperature - Vary the column temperature. Temperature affects the kinetics and thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution but can also increase analysis time and backpressure.
Issue 2: Peak Tailing or Asymmetry

Possible Causes & Solutions:

Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Use an end-capped column. This minimizes interactions with residual silanol groups.[7]- Add a mobile phase modifier. A small amount of a competing base (e.g., diethylamine) can block active sites on the stationary phase.[8][9]- Adjust mobile phase pH. Buffering the mobile phase can help maintain a consistent ionization state of the analyte and reduce silanol interactions.[7][8]
Column Overload - Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[7][9]- Use a column with a higher loading capacity.
Extra-column Volume - Minimize the length and internal diameter of tubing between the injector, column, and detector.[10][11]- Ensure proper fitting connections to avoid dead volume.[11]
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column. The accumulation of strongly retained compounds can affect peak shape.[9][10]
Issue 3: Broad Peaks (Low Efficiency)

Possible Causes & Solutions:

Cause Troubleshooting Steps
Suboptimal Flow Rate - Optimize the flow rate. A lower flow rate can sometimes improve efficiency, but will increase the analysis time.
Large Particle Size of Stationary Phase - Use a column with smaller particles (e.g., sub-2 µm for UPLC). This significantly increases efficiency and resolution.[2]
Extra-column Dead Volume - Check all connections and tubing for potential sources of dead volume. [10][11]
Detector Settings - Ensure the detector sampling rate is adequate to capture the peak profile accurately. A slow response time can cause peak broadening.[10]

Experimental Protocols

Protocol 1: Chiral Method Development Screening for 2-Oxo Ticlopidine Isomers

This protocol outlines a general approach for developing a chiral separation method using HPLC with a chiral stationary phase.

1. Column Selection:

  • Begin with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate).

2. Mobile Phase Screening (Normal Phase Mode):

  • Initial Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Gradient/Isocratic: Start with an isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength for 2-Oxo Ticlopidine.

3. Optimization:

  • Solvent Ratio: If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%).

  • Alcohol Type: If resolution is still poor, switch the alcohol modifier (e.g., to ethanol or n-butanol) and repeat the solvent ratio optimization.

  • Additives: If peak shape is poor, add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).

  • Temperature: Evaluate the effect of temperature on the separation (e.g., test at 15 °C and 40 °C).

4. Data Evaluation:

  • For each condition, calculate the resolution (Rs), selectivity (α), and tailing factor (Tf). The goal is to achieve a resolution of >1.5 with a tailing factor between 0.9 and 1.2.

Data Presentation

The following table can be used to summarize the results from the method development screening.

Column Mobile Phase Flow Rate (mL/min) Temp (°C) Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs) Tailing Factor (Tf)
e.g., Chiralpak IAHexane/IPA (90:10)1.025
e.g., Chiralpak IAHexane/IPA (80:20)1.025
e.g., Chiralcel OD-HHexane/EtOH (95:5)1.025

Visualizations

Workflow_for_Chiral_Method_Development Start Start: Prepare Sample of 2-Oxo Ticlopidine Isomers Select_Column Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Select_Column Initial_Conditions Define Initial Conditions (Normal Phase: Hexane/IPA) Select_Column->Initial_Conditions Run_Experiment Run HPLC Analysis Initial_Conditions->Run_Experiment Evaluate_Resolution Evaluate Resolution (Rs) Run_Experiment->Evaluate_Resolution Good_Resolution Rs > 1.5? Evaluate_Resolution->Good_Resolution Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Alcohol Type) Good_Resolution->Optimize_Mobile_Phase No Poor_Peak_Shape Poor Peak Shape? Good_Resolution->Poor_Peak_Shape Yes Optimize_Mobile_Phase->Run_Experiment Optimize_Temperature Optimize Temperature Optimize_Mobile_Phase->Optimize_Temperature If needed Optimize_Additives Optimize Additives (Acid/Base) Optimize_Additives->Run_Experiment Optimize_Temperature->Run_Experiment Final_Method Final Validated Method Poor_Peak_Shape->Optimize_Additives Yes Poor_Peak_Shape->Final_Method No

Caption: Workflow for Chiral Method Development.

Troubleshooting_Decision_Tree Start Problem with Isomer Separation No_Resolution No or Poor Resolution (Rs < 1.5) Start->No_Resolution Peak_Tailing Peak Tailing (Tf > 1.2) Start->Peak_Tailing Broad_Peaks Broad Peaks (Low Efficiency) Start->Broad_Peaks Change_CSP Try a different Chiral Stationary Phase No_Resolution->Change_CSP Primary Action Optimize_MP Optimize Mobile Phase (Solvent ratio, alcohol type) No_Resolution->Optimize_MP Secondary Action Add_Modifier Add Mobile Phase Modifier (e.g., DEA, TFA) Peak_Tailing->Add_Modifier Primary Action Check_Overload Reduce Sample Concentration/ Injection Volume Peak_Tailing->Check_Overload Secondary Action Optimize_Flow Optimize Flow Rate Broad_Peaks->Optimize_Flow Primary Action Smaller_Particles Use Column with Smaller Particles (UPLC) Broad_Peaks->Smaller_Particles Secondary Action Change_Temp Change Column Temperature Optimize_MP->Change_Temp Check_System Check for Extra-column Dead Volume Check_Overload->Check_System Check_Detector Check Detector Settings (Sampling Rate) Smaller_Particles->Check_Detector

Caption: Troubleshooting Decision Tree for Isomer Separation.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 2-Oxo Ticlopidine Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Oxo Ticlopidine, a key metabolite of the antiplatelet agent Ticlopidine.[1][2] Adherence to the International Council for Harmonisation (ICH) guidelines is critical for ensuring that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3][4][5] This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.

Comparative Summary of Validation Parameters

A validated HPLC method for 2-Oxo Ticlopidine should meet the acceptance criteria outlined by the ICH. The following table summarizes the key validation parameters and their typical acceptance criteria, serving as a benchmark for method performance.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-separated from other components like impurities and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.[6][7]To ensure that the signal measured is solely from the analyte of interest without interference.[3][6]
Linearity A linear relationship between concentration and response should be established with a correlation coefficient (R²) of ≥ 0.995.[7][8]To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][8]
Accuracy The recovery should typically be within 98.0% to 102.0% for the assay of a drug substance.[7][9]To determine the closeness of the test results to the true value.[3][10]
Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) should exhibit a Relative Standard Deviation (RSD) of ≤ 2%.[3][7]To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][10]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected, typically with a signal-to-noise ratio of 3:1.[10]To establish the minimum concentration at which the analyte can be reliably detected.[10]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[10]To determine the minimum concentration of the analyte that can be quantitatively measured with confidence.[10]
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. The RSD of the results should remain within acceptable limits (e.g., ≤ 2%).[7]To evaluate the reliability of the method with respect to minor variations in the analytical conditions.[3][6]
System Suitability Parameters such as theoretical plates, tailing factor, and retention time should be monitored to ensure the chromatographic system is performing adequately.To verify that the analytical system is suitable for the intended analysis on the day of the experiment.

Experimental Protocols

A detailed methodology is crucial for the successful validation of an HPLC method. The following sections outline a representative protocol for the validation of an HPLC method for 2-Oxo Ticlopidine.

Chromatographic Conditions

While specific conditions would be optimized during method development, a typical starting point for the analysis of Ticlopidine and its metabolites can be adapted.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of related compounds.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure optimal separation and peak shape.[9]

  • Flow Rate: Typically set between 0.8 and 1.5 mL/min.

  • Detection Wavelength: Based on the UV spectrum of 2-Oxo Ticlopidine, a suitable wavelength (e.g., around 240 nm) should be selected for detection.[1]

  • Injection Volume: A standard injection volume of 10-20 µL is generally used.[9]

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

Validation Procedures

a. Specificity: To demonstrate specificity, forced degradation studies are performed. A solution of 2-Oxo Ticlopidine is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., heating at 80°C), and photolytic degradation (e.g., exposure to UV light). The chromatograms of the stressed samples are compared with that of an unstressed standard to ensure that the peak for 2-Oxo Ticlopidine is well-resolved from any degradation products.

b. Linearity: A stock solution of 2-Oxo Ticlopidine is prepared and serially diluted to at least five different concentrations covering the expected working range. Each concentration is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²), y-intercept, and slope of the regression line are calculated.

c. Accuracy: The accuracy of the method is determined by a recovery study. A known amount of 2-Oxo Ticlopidine is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level is prepared in triplicate, and the percentage recovery is calculated.

d. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The RSD is calculated for the combined results from both days.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio. For the signal-to-noise ratio method, solutions of decreasing concentrations are injected, and the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are determined.

f. Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic phase)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Column temperature (e.g., ± 2 °C) The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) is observed.

Visualizing the Validation Workflow

A clear understanding of the logical flow of the validation process is essential. The following diagrams, generated using the DOT language, illustrate the overall HPLC method validation workflow according to ICH guidelines and the specific steps for determining linearity.

HPLC_Validation_Workflow cluster_start Method Development cluster_validation ICH Validation Parameters cluster_end Method Implementation start Analytical Method Development Specificity Specificity start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability end Validated Method for Routine Use SystemSuitability->end

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Linearity_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Prep Prepare Stock Solution of 2-Oxo Ticlopidine Dilute Perform Serial Dilutions (min. 5 concentrations) Prep->Dilute Inject Inject each concentration (n=3) into HPLC Dilute->Inject Record Record Peak Areas Inject->Record Plot Plot Peak Area vs. Concentration Record->Plot Regress Perform Linear Regression Plot->Regress Evaluate Evaluate R², Slope, and Y-intercept Regress->Evaluate

Caption: Step-by-step workflow for determining the linearity of the analytical method.

References

A Comparative Guide to HPLC Columns for the Analysis of 2-Oxo Ticlopidine and Related Thienopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate HPLC column is critical for accurate and reliable analysis of 2-Oxo Ticlopidine. While direct comparative studies on various columns for 2-Oxo Ticlopidine are not extensively available in published literature, valuable insights can be drawn from the analysis of structurally similar thienopyridine compounds like Ticlopidine and its analogs. This guide provides a comparative overview of commonly employed reversed-phase HPLC columns, offering supporting data from studies on related molecules to inform your selection process.

The most frequently utilized columns for the analysis of thienopyridines are C18 and C8 columns. The primary distinction between them lies in the length of the alkyl chain bonded to the silica support, which influences their hydrophobicity and, consequently, their retention characteristics. C18 columns, with an 18-carbon chain, are more hydrophobic and generally offer stronger retention for non-polar compounds, while C8 columns have an 8-carbon chain, resulting in moderate hydrophobicity and often faster elution times for less hydrophobic molecules.[1][2][3]

Comparative Data of HPLC Columns

The following table summarizes the specifications and typical analytical performance of various columns used for the analysis of Ticlopidine and related compounds. This data can serve as a strong starting point for method development for 2-Oxo Ticlopidine.

Column Brand & TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Performance Characteristics & ApplicationsReference
Inertsil ODS-2 C18510.0 x 250High purity silica with good base deactivation, providing symmetric peaks. Widely used for pharmaceutical analysis.[4][5][1]
Sapphire C18 C1854.6 x 250High carbon load (17%) and full end-capping, leading to high stability and reproducibility. Suitable for acidic, neutral, and basic compounds.[6][7]
Phenomenex Luna C8(2) C854.6 x 250Offers moderate hydrophobicity, suitable for stability-indicating assays of compounds like Ticlopidine Hydrochloride.[8][8]
Supelcosil LC-8-DB C854.6 x 150Used for the determination of Ticlopidine in human plasma, providing good accuracy and precision.
MOS Thermosil C8 C8Not Specified4.6 x 250Employed for the simultaneous estimation of Aspirin and Ticlopidine hydrochloride in tablet dosage forms.[9]
XTerra C18 C1854.6 x 250Utilized for the simultaneous determination of Ticlopidine and its related impurities.
BDS Hypersil C18 C1854.6 x 250Applied for the simultaneous quantification of Clopidogrel and its carboxylic acid metabolite in human serum.[10]

Experimental Protocols

Below are detailed methodologies from published studies on related compounds, which can be adapted for the analysis of 2-Oxo Ticlopidine.

Method 1: Analysis of 2-oxo-ticlopidine metabolites (Adapted from[1])

  • Column: Inertsil ODS-2, 10.0 × 250 mm

  • Mobile Phase: Isocratic elution with 15% acetonitrile containing 0.02% TFA.

  • Flow Rate: 4.2 ml/min

  • Detection: UV at 240 nm

  • Temperature: Room temperature

Method 2: Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and its active metabolite (Adapted from[7])

  • Column: Sapphire C18, 250 mm × 4.6 mm, 5 μm

  • Guard Column: Security Guard C18, 25 mm × 3.0 mm, 5 μm

  • Mobile Phase: 0.1% aqueous formic acid and acetonitrile (1:19, v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 30 μL

  • Detection: Mass Spectrometry (positive ion mode)

Method 3: Determination of Ticlopidine Hydrochloride in Tablets (Adapted from[8])

  • Column: Phenomenex Luna C8 (2), 250 mm × 4.6 mm i.d., 5 μm particle size

  • Mobile Phase: Methanol-ammonium buffer (80:20, v/v)

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 235 nm

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of 2-Oxo Ticlopidine.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Solution Preparation Dilution Dilution to working concentration Standard->Dilution Sample Sample Solution (e.g., from plasma or formulation) Extraction Solid Phase or Liquid-Liquid Extraction (if necessary) Sample->Extraction Extraction->Dilution Injection Sample Injection Dilution->Injection Column HPLC Column (e.g., C18 or C8) Injection->Column Separation Isocratic or Gradient Elution Column->Separation Detection UV or Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Results Reporting Integration->Report

Caption: A generalized workflow for the HPLC analysis of 2-Oxo Ticlopidine.

References

Comparative Guide to LC-MS/MS Methods for the Analysis of 2-Oxo Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that undergoes hepatic metabolism to form its active metabolite. A key step in this bioactivation is the oxidation of the thiophene ring to produce 2-Oxo Ticlopidine.[2] This intermediate is then further metabolized to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, preventing ADP-mediated platelet aggregation.[3][4][5] The cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6, are heavily involved in this metabolic process.[2][6]

Ticlopidine Metabolic Pathway Ticlopidine Ticlopidine (Prodrug) TwoOxo 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->TwoOxo CYP450 (e.g., CYP2C19, CYP2B6) ActiveMetabolite Active Thiol Metabolite TwoOxo->ActiveMetabolite Metabolism Platelet Platelet P2Y12 Receptor Inhibition ActiveMetabolite->Platelet Irreversible Binding

Caption: Metabolic activation of Ticlopidine to its active form.

Comparison of LC-MS/MS Methodologies

The following tables summarize key parameters from published LC-MS/MS methods for the analysis of 2-oxo-clopidogrel, which can be adapted for 2-Oxo Ticlopidine analysis due to their structural similarity.

Table 1: Liquid Chromatography and Mass Spectrometry Conditions

ParameterMethod A (Adapted from Li et al., 2015)[1]Method B (Adapted from Zhang et al., 2017)[7]
LC Column Sapphire C18 (250 mm × 4.6 mm, 5 µm)C18 column
Mobile Phase Acetonitrile : 0.1% Formic acid in water (95:5, v/v)Acetonitrile : 0.1% Formic acid in water
Flow Rate 1.0 mL/minNot Specified
Run Time ~5.0 min~4.8 min
Ionization Mode ESI PositiveESI Positive
MRM Transition (Analyte) m/z 338.1 → 183.1 (for 2-oxo-clopidogrel)m/z 338.0 → 183.0 (for 2-oxo-clopidogrel)
Internal Standard (IS) Mifepristone (m/z 430.0 → 372.0)Mifepristone (m/z 430.0 → 372.0)

Table 2: Sample Preparation and Validation Parameters

ParameterMethod A (Adapted from Li et al., 2015)[1]Method B (Adapted from Zhang et al., 2017)[7]
Sample Matrix Human PlasmaHuman Plasma
Extraction Method Liquid-Liquid Extraction (LLE) with methyl t-butyl etherLLE with methyl tert-butyl ether
Linearity Range 0.50 - 50.0 ng/mL0.5 - 50.0 ng/mL
LLOQ 0.50 ng/mL0.5 ng/mL
Accuracy Within acceptable limits per FDA guidelinesWithin acceptable limits per FDA guidelines
Precision Within acceptable limits per FDA guidelinesWithin acceptable limits per FDA guidelines
Extraction Recovery 92.5 - 114.0%Not Specified
Matrix Effect 63.7 - 71.6%Not Specified

Experimental Protocols

Below are detailed methodologies based on the referenced studies. These protocols serve as a starting point for developing and validating an LC-MS/MS method for 2-Oxo Ticlopidine.

Method A: Protocol Adapted from Li et al. (2015)[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (Mifepristone).

    • Add methyl t-butyl ether as the extraction solvent.

    • Vortex mix and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

    • Note: The stability of 2-oxo-clopidogrel was enhanced by the addition of 1,4-dithio-DL-threitol (DTT) to the plasma samples.[1]

  • Liquid Chromatography:

    • Column: Sapphire C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% (v/v) formic acid in water (95:5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: Not specified.

    • Column Temperature: Not specified.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition (2-oxo-clopidogrel): m/z 338.1 → 183.1.

    • MRM Transition (IS - Mifepristone): m/z 430.0 → 372.0.

Method B: Protocol Adapted from Zhang et al. (2017)[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Analytes were extracted from plasma using methyl tert-butyl ether (MTBE).

    • Further details on the extraction procedure were not specified but would typically follow the steps outlined in Method A.

  • Liquid Chromatography:

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with acetonitrile and deionized water containing 0.1% formic acid.

    • Retention Times: 2-Oxo-CLP (3.79 min), IS (4.82 min).

  • Mass Spectrometry:

    • Ionization: ESI positive.

    • Detection: MRM.

    • MRM Transition (2-Oxo-CLP): m/z 338.0 → 183.0.

    • MRM Transition (IS - Mifepristone): m/z 430.0 → 372.0.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of 2-Oxo Ticlopidine in a biological matrix involves several key stages, from sample collection to data interpretation.

LC-MS/MS Experimental Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (e.g., Plasma) SampleStabilization Sample Stabilization (e.g., with DTT) SampleCollection->SampleStabilization SampleStorage Sample Storage (e.g., -80°C) SampleStabilization->SampleStorage Extraction Sample Extraction (e.g., LLE) SampleStorage->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: Generalized workflow for 2-Oxo Ticlopidine analysis.

Conclusion

The successful analysis of 2-Oxo Ticlopidine via LC-MS/MS is crucial for pharmacokinetic and drug metabolism studies. While no direct cross-validation studies were identified, the detailed protocols for the analogous compound 2-oxo-clopidogrel provide a robust foundation for method development and validation.[1][7] Key considerations include the use of a C18 column for chromatographic separation, positive mode electrospray ionization for detection, and a liquid-liquid extraction for sample preparation. Researchers should perform a full method validation according to regulatory guidelines, such as those from the FDA, to ensure the reliability and accuracy of their results.[8] This includes assessing selectivity, linearity, accuracy, precision, recovery, and stability.

References

A Comparative Metabolic Profiling of Ticlopidine and Clopidogrel for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the metabolic pathways, enzyme kinetics, and pharmacokinetic profiles of two critical antiplatelet thienopyridine drugs, supported by experimental data.

This guide provides a detailed comparison of the metabolic profiles of Ticlopidine and Clopidogrel, two widely used thienopyridine antiplatelet agents. Both are prodrugs that require hepatic bioactivation to exert their therapeutic effects. Understanding the nuances of their metabolism is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols for their assessment, and visualizes the complex metabolic pathways involved.

Key Metabolic Differences at a Glance

Ticlopidine and Clopidogrel, while structurally similar, exhibit significant differences in their metabolic activation and overall pharmacokinetic profiles. Clopidogrel has a more favorable side-effect profile compared to Ticlopidine.[1][2] Both are extensively metabolized by the liver, with very little of the parent compound remaining unchanged in the plasma.[1][3]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative parameters related to the metabolism and pharmacokinetics of Ticlopidine and Clopidogrel.

Table 1: Comparative Pharmacokinetic Parameters

ParameterTiclopidineClopidogrelReference(s)
Absorption Rapid, >80% absorbed.[4][5]Rapidly and at least 50% absorbed.[6]
Bioavailability Increased by ~20% with food.[4]-
Time to Peak Plasma Concentration (Tmax) of Parent Drug ~2 hours[4]Very low plasma concentrations, often below the limit of quantification 2 hours post-dose.[1][1][4]
Elimination Half-life of Parent Drug (single dose) 7.9 - 12.6 hours[5][7]-[5][7]
Elimination Half-life of Parent Drug (multiple doses) ~4-5 days-
Peak Plasma Concentration (Cmax) of Active Metabolite Not explicitly detailed in comparative studies.After a 600mg loading dose, Cmax is approximately 8.53 ng/mL, reached at ~2 hours.[8][9][8][9]
Major Circulating Metabolite Multiple metabolites, none accounting for the majority of the drug.Inactive carboxylic acid derivative.[1][1]

Table 2: Comparative in Vitro Enzyme Inhibition Data

CYP IsoformTiclopidineClopidogrelReference(s)
CYP2B6 (IC50) 0.0517 µM0.0182 µM
CYP2C19 (IC50) 0.203 µM0.524 µM
CYP2D6 (IC50) 0.354 µMWeaker inhibitor

Metabolic Pathways and Bioactivation

Both Ticlopidine and Clopidogrel are prodrugs that must be metabolized by hepatic cytochrome P450 (CYP) enzymes to form their active thiol metabolites.[6] These active metabolites then irreversibly inhibit the P2Y12 receptor on platelets, preventing ADP-mediated platelet aggregation.[10]

The bioactivation process for both drugs is a two-step process. The initial step involves the formation of an intermediate metabolite, 2-oxo-ticlopidine or 2-oxo-clopidogrel, respectively. This is followed by a second oxidative step that generates the active thiol metabolite.

A significant portion of absorbed Clopidogrel (around 85%) is hydrolyzed by esterases to an inactive carboxylic acid derivative, which represents a major competing metabolic pathway that is less prominent for Ticlopidine.

G cluster_ticlopidine Ticlopidine Metabolism cluster_clopidogrel Clopidogrel Metabolism Ticlopidine Ticlopidine T_Metabolites_Inactive Inactive Metabolites Ticlopidine->T_Metabolites_Inactive Other CYPs T_2_oxo 2-oxo-ticlopidine Ticlopidine->T_2_oxo CYP2C19, CYP2B6, CYP1A2 T_Active Active Thiol Metabolite T_2_oxo->T_Active CYP2B6, CYP2C9, CYP2C19, CYP3A4/5 Clopidogrel Clopidogrel C_Inactive_Carboxylic Inactive Carboxylic Acid (~85% of dose) Clopidogrel->C_Inactive_Carboxylic Esterases C_2_oxo 2-oxo-clopidogrel Clopidogrel->C_2_oxo CYP2C19, CYP2B6, CYP1A2 C_Active Active Thiol Metabolite C_2_oxo->C_Active CYP2B6, CYP2C9, CYP2C19, CYP3A4/5

Caption: Comparative metabolic pathways of Ticlopidine and Clopidogrel.

Experimental Protocols

The following sections detail the methodologies for key experiments in the comparative metabolic profiling of Ticlopidine and Clopidogrel.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the steps to assess the metabolism of Ticlopidine and Clopidogrel using human liver microsomes, a common in vitro model for studying drug metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Sample Processing & Analysis prep1 Prepare incubation mixture: - Human liver microsomes (0.2-0.5 mg/mL) - Phosphate buffer (pH 7.4) - MgCl2 prep2 Add Ticlopidine or Clopidogrel (various concentrations) prep1->prep2 inc1 Pre-incubate at 37°C for 5 min prep2->inc1 inc2 Initiate reaction by adding NADPH (final concentration ~1 mM) inc1->inc2 inc3 Incubate at 37°C with shaking (time points: 0, 5, 15, 30, 60 min) inc2->inc3 term1 Stop reaction by adding cold acetonitrile containing internal standard (e.g., deuterated analog) inc3->term1 proc1 Centrifuge to precipitate proteins term1->proc1 proc2 Collect supernatant proc1->proc2 proc3 Analyze by LC-MS/MS proc2->proc3

Caption: Experimental workflow for in vitro metabolism studies.

Detailed Steps:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration of 0.2-0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and magnesium chloride (3.3 mM).

  • Substrate Addition: Add Ticlopidine or Clopidogrel from a stock solution to achieve the desired final concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C with continuous shaking. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Sample Processing: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Quantitative Analysis of Metabolites by LC-MS/MS

This protocol details the analytical method for the simultaneous quantification of the parent drug and its metabolites.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

G start Plasma Sample protein_precip Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

References

A Comparative Guide to the Bioanalytical Validation of 2-Oxo Ticlopidine Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precise and reliable quantification of drug metabolites is paramount. 2-Oxo Ticlopidine, a key intermediate metabolite of the antiplatelet agent Ticlopidine, requires robust bioanalytical methods to ensure accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of the essential validation parameters—linearity, accuracy, and precision—for 2-Oxo Ticlopidine assays, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

I. Linearity

Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal. An assay's linear range is critical for quantifying samples with varying concentrations.

Experimental Protocol for Linearity Assessment:

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of a 2-Oxo Ticlopidine reference standard.

  • Analysis: Each calibration standard is analyzed using the LC-MS/MS method.

  • Data Evaluation: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥0.99.

Table 1: Comparison of Linearity Parameters for 2-Oxo Ticlopidine and Related Metabolite Assays

Assay MethodAnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MS2-Oxo-clopidogrel0.50 - 50.0>0.99[1][2]
LC-MS/MSClopidogrel & Metabolites0.05 - 100Stable Linearity[3]
HPLC/MS/MSTiclopidine1.0 - 1000>0.999[4]

Note: Data for 2-Oxo Ticlopidine is often extrapolated from methods validated for the structurally similar 2-oxo-clopidogrel due to limited direct comparative studies on 2-Oxo Ticlopidine.

II. Accuracy and Precision

Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels.

Experimental Protocol for Accuracy and Precision Assessment:

  • Preparation of Quality Control (QC) Samples: QC samples are prepared in the same biological matrix as the calibration standards at a minimum of three concentration levels: low, medium, and high.

  • Analysis: Multiple replicates (typically n=5 or 6) of each QC level are analyzed in a single analytical run (intra-assay) and across different runs on different days (inter-assay).

  • Data Evaluation:

    • Accuracy: Calculated as the percentage of the mean measured concentration to the nominal concentration. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • Precision: Expressed as the coefficient of variation (CV%). Acceptance criteria are typically ≤15% (≤20% for LLOQ).

Table 2: Comparison of Accuracy and Precision Data for Assays of Ticlopidine and its Metabolites

Assay MethodAnalyteQC Levels (ng/mL)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (% Recovery)Reference
LC-MS/MSCAM-D, Clopidogrel, Clopidogrel carboxylic acidLow, Middle, High≤7% for all compounds≤7.1% (CAM-D), ≤3.7% (Clopidogrel), ≤11.3% (Clopidogrel carboxylic acid)≤2.6% (CAM-D), ≤16.2% (Clopidogrel), ≤17.9% (Clopidogrel carboxylic acid)[5]

Note: The instability of 2-oxo-clopidogrel has been noted, which can impact assay accuracy and precision.[5][6] This highlights the importance of robust stabilization techniques during sample preparation for thienopyridine metabolites.

III. Experimental Workflow and Signaling Pathways

The accurate quantification of 2-Oxo Ticlopidine is a multi-step process, from sample collection to data analysis. The following diagram illustrates a typical workflow for a bioanalytical method validation.

AssayValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Evaluation ReferenceStandard Reference Standard Procurement StockSolution Stock Solution Preparation ReferenceStandard->StockSolution WorkingSolutions Working Solution Preparation StockSolution->WorkingSolutions Spiking Spiking Matrix (Calibration & QC) WorkingSolutions->Spiking BlankMatrix Blank Biological Matrix BlankMatrix->Spiking SampleExtraction Sample Extraction (e.g., LLE, SPE) Spiking->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis PeakIntegration Peak Integration & Quantification LCMS_Analysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ValidationParameters Assessment of Linearity, Accuracy, Precision CalibrationCurve->ValidationParameters

Caption: Bioanalytical Method Validation Workflow.

Ticlopidine is a prodrug that undergoes hepatic metabolism to form an active metabolite that inhibits platelet aggregation.[7] The formation of 2-Oxo Ticlopidine is an important step in this metabolic pathway.

TiclopidineMetabolism Ticlopidine Ticlopidine (Prodrug) OxoTiclopidine 2-Oxo Ticlopidine Ticlopidine->OxoTiclopidine Hepatic Metabolism ActiveMetabolite Active Metabolite (UR-4501) OxoTiclopidine->ActiveMetabolite Further Metabolism PlateletInhibition Inhibition of Platelet Aggregation ActiveMetabolite->PlateletInhibition

Caption: Simplified Metabolic Pathway of Ticlopidine.

Conclusion

The validation of bioanalytical methods for 2-Oxo Ticlopidine is crucial for the accurate assessment of Ticlopidine's pharmacokinetics. While direct comparative studies are limited, data from assays for the structurally similar 2-oxo-clopidogrel and the parent drug Ticlopidine provide valuable insights into expected performance characteristics. LC-MS/MS methods consistently demonstrate good linearity (r² > 0.99) over relevant concentration ranges. Achieving high accuracy and precision is contingent upon addressing the potential instability of thienopyridine metabolites through appropriate sample handling and stabilization techniques. The experimental protocols and validation criteria outlined in this guide, in alignment with regulatory guidelines from bodies like the ICH and FDA, provide a robust framework for researchers and drug development professionals to establish and evaluate reliable assays for 2-Oxo Ticlopidine.[8]

References

In Vitro Activity of 2-Oxo Ticlopidine vs. Other Ticlopidine Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antiplatelet activity of 2-Oxo Ticlopidine and other key metabolites of Ticlopidine. Ticlopidine is a prodrug from the thienopyridine class, renowned for its role in preventing atherothrombotic events.[1][2] Its clinical efficacy is entirely dependent on its metabolic activation into compounds that can inhibit platelet function.[3][4] This document serves as a resource for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and pathway visualizations to elucidate the pharmacological activity of these compounds.

Metabolic Activation of Ticlopidine

Ticlopidine itself does not exhibit antiplatelet activity in vitro.[5][6] It requires hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes (including CYP2C19, CYP2B6, and CYP1A2), to be converted into its active form.[3][7] The metabolic cascade involves a two-step process. The initial step is the oxidation of the thiophene ring to produce 2-Oxo-Ticlopidine.[8][9] This intermediate is then further metabolized to generate a highly reactive thiol metabolite, which is responsible for the drug's antiplatelet effects.[1] One such identified active metabolite is known as UR-4501.[5][6]

G Ticlopidine Ticlopidine (Inactive Prodrug) Oxo_Ticlopidine 2-Oxo-Ticlopidine (Inactive Intermediate) Ticlopidine->Oxo_Ticlopidine CYP450 Enzymes (e.g., CYP2C19, 2B6) Active_Metabolite Active Thiol Metabolite (e.g., UR-4501) Oxo_Ticlopidine->Active_Metabolite CYP450 Enzymes

Figure 1: Metabolic activation pathway of Ticlopidine.

Comparative In Vitro Activity on Platelet Aggregation

Experiments consistently demonstrate that only the downstream active thiol metabolite of Ticlopidine possesses significant inhibitory activity on platelet aggregation in vitro. Both the parent drug, Ticlopidine, and the intermediate, 2-Oxo-Ticlopidine, are inactive in these assays.[5][6] The active metabolite, UR-4501, produces a concentration-dependent inhibition of ADP-induced human platelet aggregation.[5][6]

CompoundTargetAgonist (Concentration)Test SystemIn Vitro Activity
Ticlopidine PlateletsADPHuman Platelet-Rich PlasmaNo significant inhibitory activity.[5]
2-Oxo-Ticlopidine PlateletsADP (10 µM)Human Platelet-Rich PlasmaNo inhibitory response observed at concentrations of 3–100 µM.[5][6]
Active Metabolite (UR-4501) P2Y12 ReceptorADP (10 µM)Human Platelet-Rich PlasmaConcentration-dependent inhibition observed at 3–100 µM.[5][6]
Active Metabolite (UR-4501) PlateletsCollagenHuman Platelet-Rich PlasmaStrong inhibition at 10–100 µM.[5][6]
Active Metabolite (UR-4501) PlateletsThrombinHuman Platelet-Rich PlasmaSlight inhibition.[5][6]

Mechanism of Action: P2Y12 Receptor Inhibition

The primary mechanism behind the antiplatelet effect of Ticlopidine's active metabolite is the irreversible antagonism of the P2Y12 receptor, a key ADP receptor on the platelet surface.[1][3]

  • ADP Binding: Under normal conditions, ADP binds to the P2Y12 receptor, which is coupled to a Gi protein.

  • Inhibition of Adenylyl Cyclase: This binding inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[1][3]

  • Platelet Activation: Lower cAMP levels result in increased intracellular calcium, leading to platelet activation, shape change, and aggregation.[3]

  • Irreversible Blockade: The active thiol metabolite of Ticlopidine forms a covalent disulfide bond with the P2Y12 receptor, permanently blocking it.[10]

  • Sustained Inhibition: This irreversible blockade prevents ADP from binding, thereby maintaining high levels of cAMP, which in turn inhibits calcium mobilization and suppresses platelet activation and aggregation.[3]

G cluster_0 Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC Inhibits Activation Platelet Aggregation P2Y12->Activation Leads to cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts Inhibition Platelet Aggregation Inhibition cAMP->Inhibition Promotes ActiveMetabolite Active Thiol Metabolite ActiveMetabolite->P2Y12 Irreversibly Blocks

Figure 2: Signaling pathway of P2Y12 receptor inhibition.

Experimental Protocols

The evaluation of in vitro antiplatelet activity is predominantly conducted using Light Transmission Aggregometry (LTA).[11][12]

Objective: To measure the ability of Ticlopidine metabolites to inhibit platelet aggregation induced by a specific agonist.

Materials:

  • Blood Source: Whole blood collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.[11]

  • Anticoagulant: Sodium citrate (e.g., 3.2%).

  • Reagents: Agonists such as Adenosine Diphosphate (ADP), collagen, or thrombin. Test compounds (2-Oxo-Ticlopidine, active metabolite) dissolved in an appropriate vehicle (e.g., DMSO).

  • Equipment: Light transmission aggregometer, refrigerated centrifuge, polypropylene tubes, calibrated pipettes.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into citrated tubes.[12]

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.[12]

    • Carefully collect the supernatant, which is the PRP, using a polypropylene pipette.[12]

  • Preparation of Platelet-Poor Plasma (PPP):

    • Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 20 minutes.[12]

    • The resulting supernatant is PPP, used to set the 100% aggregation baseline in the aggregometer.[11]

  • Aggregation Assay:

    • Pipette a specific volume of PRP (e.g., 250 µL) into a glass cuvette with a magnetic stir bar.[12]

    • Place the cuvette into the aggregometer and allow the PRP to equilibrate to 37°C for a few minutes.

    • Add the test compound (e.g., 2-Oxo-Ticlopidine or the active metabolite at various concentrations) or vehicle control to the PRP and pre-incubate for a defined period (e.g., 5 minutes).[13]

    • Initiate the aggregation by adding a specific concentration of the agonist (e.g., 10 µM ADP).[5]

    • Record the change in light transmission for several minutes until the aggregation curve reaches a plateau. The aggregometer plots the percentage of light transmission over time.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the curve.

    • The inhibitory effect of the test compound is calculated relative to the vehicle control.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay A Collect Whole Blood (Sodium Citrate) B Low-Speed Centrifugation (150-200 x g) A->B C Isolate Platelet-Rich Plasma (PRP) B->C D High-Speed Centrifugation (1500-2000 x g) B->D F Equilibrate PRP in Aggregometer (37°C) C->F E Isolate Platelet-Poor Plasma (PPP) D->E G Pre-incubate PRP with Metabolite or Vehicle F->G H Add Agonist (e.g., ADP) to Initiate Aggregation G->H I Record Light Transmission H->I

Figure 3: Experimental workflow for Light Transmission Aggregometry.

Conclusion

The in vitro antiplatelet activity of Ticlopidine is exclusively attributable to its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor. The parent drug, Ticlopidine, and its primary intermediate, 2-Oxo-Ticlopidine, are both pharmacologically inactive in in vitro platelet aggregation assays. This distinction is critical for researchers designing in vitro studies or screening programs related to thienopyridine compounds, as the direct testing of Ticlopidine or 2-Oxo-Ticlopidine will not reflect the drug's clinical antiplatelet efficacy. Accurate assessment requires the synthesis or in vitro generation of the specific, unstable active thiol metabolite.

References

Comparative Guide to Stability-Indicating Assay Development for 2-Oxo Ticlopidine Oxalic Acid Salt

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the development of a stability-indicating assay for 2-Oxo Ticlopidine Oxalic Acid Salt. It is intended for researchers, scientists, and drug development professionals. The information presented is based on established analytical principles and available data for the related compound, ticlopidine, and serves as a framework for method development and validation.

Comparison of Analytical Methods: HPLC vs. UPLC

The choice between HPLC and UPLC is a critical decision in developing a stability-indicating assay. Both techniques are based on the principles of liquid chromatography, but they differ significantly in terms of performance, speed, and resource consumption.

High-Performance Liquid Chromatography (HPLC) has been the industry standard for decades, known for its robustness and reliability.[1] It utilizes columns with larger particle sizes (typically 3-5 µm).[2]

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that employs columns with sub-2 µm particles, operating at much higher pressures than HPLC.[2][3] This results in significant improvements in resolution, sensitivity, and analysis speed.[3][4]

A direct comparison of the two techniques highlights their respective advantages and disadvantages for the analysis of this compound.

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure 400-600 bar1000-15000 psi
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 1-5 min)[5]
Resolution GoodExcellent, sharper peaks[3]
Sensitivity GoodHigher, due to narrower peaks[2]
Solvent Consumption HigherLower (up to 95% reduction)
Method Development Well-established protocolsMay require more optimization
Instrument Cost LowerHigher[5]
Robustness Generally very robustCan be more sensitive to matrix effects

Data Presentation

The following tables are templates that should be populated with experimental data during the development and validation of a stability-indicating assay for this compound.

Table 1: Comparison of Chromatographic System Performance

ParameterProposed HPLC MethodProposed UPLC MethodAcceptance Criteria
Retention Time (min) Consistent retention
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution (Rs) > 2.0 between parent and degradants

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation (HPLC)% Degradation (UPLC)Number of Degradants Detected
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (105°C, 48h)
Photolytic (ICH Q1B), Solid
Photolytic (ICH Q1B), Solution

Table 3: Validation Summary

Validation ParameterHPLCUPLCICH Guideline
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined
Robustness No significant change

Experimental Protocols

The following are detailed protocols for performing forced degradation studies and for the analysis of this compound by HPLC and UPLC. These are starting points and will require optimization.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Weigh a small amount of the solid drug substance and expose it to a temperature of 105°C in a hot air oven for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Prepare a control sample stored in the dark.

    • Analyze the exposed samples and the control.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC or UPLC method.

Protocol 2: HPLC Method for this compound

Objective: To provide a starting point for an HPLC method for the separation and quantification of 2-Oxo Ticlopidine and its degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 240 nm
Run Time 20 min
Protocol 3: UPLC Method for this compound

Objective: To provide a starting point for a UPLC method for the rapid separation and quantification of 2-Oxo Ticlopidine and its degradation products.

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 10-90% B in 3 min
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Detection UV at 240 nm
Run Time 5 min

Mandatory Visualization

G cluster_0 Method Development Workflow Define Analytical Target Profile Define Analytical Target Profile Literature Search & Method Scouting Literature Search & Method Scouting Define Analytical Target Profile->Literature Search & Method Scouting Initial Chromatographic Conditions Initial Chromatographic Conditions Literature Search & Method Scouting->Initial Chromatographic Conditions Forced Degradation Studies Forced Degradation Studies Initial Chromatographic Conditions->Forced Degradation Studies Method Optimization Method Optimization Forced Degradation Studies->Method Optimization Specificity Method Validation Method Validation Method Optimization->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis

Caption: Workflow for Stability-Indicating Assay Development.

G 2-Oxo Ticlopidine 2-Oxo Ticlopidine Hydrolysis Products Hydrolysis Products 2-Oxo Ticlopidine->Hydrolysis Products Acid/Base Oxidation Products Oxidation Products 2-Oxo Ticlopidine->Oxidation Products H₂O₂ Photodegradation Products Photodegradation Products 2-Oxo Ticlopidine->Photodegradation Products UV/Vis Light

Caption: Potential Degradation Pathways of 2-Oxo Ticlopidine.

References

A Comparative Guide to 2-Oxo Ticlopidine Quantification Methods for Inter-Laboratory Assessment

Author: BenchChem Technical Support Team. Date: November 2025

In the development and clinical monitoring of thienopyridine drugs like ticlopidine, the accurate quantification of their metabolites is crucial. 2-Oxo ticlopidine is a key intermediate in the metabolic pathway of ticlopidine. This guide provides a comparative overview of typical high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods applicable for the quantification of 2-Oxo ticlopidine in biological matrices, designed to inform researchers, scientists, and drug development professionals. While direct inter-laboratory comparison studies for 2-Oxo ticlopidine are not extensively published, this guide synthesizes data from validated methods for the analogous compound 2-Oxo-clopidogrel and ticlopidine itself to present a model for such a comparison.

The methodologies presented are based on established bioanalytical method validation guidelines from regulatory bodies like the FDA, ensuring robustness and reliability for pharmacokinetic and other research applications.[1]

Comparative Quantitative Data

The following table summarizes typical performance data from various validated LC-MS/MS methods, presented as a hypothetical inter-laboratory comparison. This allows for an objective assessment of key validation parameters.

ParameterMethod A (Representative)Method B (Representative)Method C (Representative)
Analyte 2-Oxo-clopidogrel2-Oxo-clopidogrelTiclopidine
Linearity Range 0.50 - 50.0 ng/mL[2][3][4]0.5 - 50.0 ng/mL[5]1.0 - 1000 ng/mL[6]
Correlation Coefficient (r²) > 0.99[2][3][4]Not explicitly stated, but linearity was stable[5]> 0.999[6]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[2][3][4]0.50 ng/mL[5]1.0 ng/mL[6][7]
Intra-day Precision (%RSD) < 15%< 5.1% (at LLOQ)[5]< 1.96%[7]
Inter-day Precision (%RSD) < 15%Not explicitly stated< 1.96%[7]
Intra-day Accuracy (%RE) Within ±15%10.4% (at LLOQ)[5]< 2.0%[7]
Inter-day Accuracy (%RE) Within ±15%Not explicitly stated< 2.0%[7]
Extraction Efficiency Not explicitly statedEvaluated[5]Not explicitly stated
Matrix Effect Evaluated[2][3]Evaluated[5]Not explicitly stated

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay is provided below. This protocol is a composite based on common practices in the cited literature for quantifying thienopyridine metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of human plasma, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties like mifepristone or clopidogrel)[2][6].

  • For stabilization of thiol-containing metabolites, a stabilizing agent like 1,4-dithio-DL-threitol (DTT) may be added to the plasma sample.[2][3][4]

  • Perform liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether.[2][5]

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 column (e.g., Sapphire C18) is commonly used for separation.[2][3][4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2][3][4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For 2-Oxo-clopidogrel, a common transition is m/z 338.1 → 183.1.[2]

3. Method Validation

The method should be validated according to regulatory guidelines, assessing selectivity, linearity, LLOQ, accuracy, precision, extraction efficiency, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage).[1][2][5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of 2-Oxo ticlopidine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (C18) injection->separation ionization ESI Source separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for 2-Oxo Ticlopidine quantification.

References

A Comparative Guide to Analytical Methods for Evaluating the Specificity of 2-Oxo Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceuticals, establishing the specificity of analytical methods is paramount. This is particularly crucial for active pharmaceutical ingredients (APIs) and their metabolites, such as 2-Oxo Ticlopidine, a key intermediate in the metabolic pathway of the antiplatelet agent Ticlopidine.[1] An analytical method's specificity ensures that the signal measured is unequivocally attributable to the analyte of interest, free from interference from impurities, degradation products, or other matrix components.

This guide provides a comparative overview of common analytical techniques used to assess the specificity of 2-Oxo Ticlopidine, supported by experimental data and detailed methodologies. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS for the analysis of Ticlopidine and its related compounds, offering insights into their suitability for 2-Oxo Ticlopidine analysis.

Parameter HPLC-UV GC-FID LC-MS/MS
Specificity Good; demonstrated through forced degradation studies showing no interference from degradation products.[2][3]Good; capable of separating Ticlopidine from its degradation products.[4]Excellent; high selectivity achieved through specific precursor-to-product ion transitions.[5][6]
Linearity (Correlation Coefficient, r²) >0.999[2][3]>0.998[4]>0.99[6][7]
Accuracy (Recovery %) 99.78 - 99.95%[2]99.33 - 101.37%[4]92.4 - 95.6% (for Ticlopidine)[8]
Precision (RSD %) Repeatability: 0.41%, Intermediate Precision: 0.61%[2]Repeatability: 0.83%, Intermediate Precision: 0.42%[4]< 15% (typical requirement for bioanalytical methods)
Limit of Quantification (LOQ) Not specified for 2-Oxo Ticlopidine, but in µg/mL range for Ticlopidine.[2]Not specified for 2-Oxo Ticlopidine, but in µg/mL range for Ticlopidine.[4]0.50 ng/mL (for 2-Oxo-Clopidogrel, a similar compound).[5][6]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the discussed techniques.

1. HPLC-UV Method for Ticlopidine and Related Substances

This method is often used for the quantification of the main compound and its impurities in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Phenomenex Luna C8 (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: An isocratic mixture of methanol and an ammonium buffer (e.g., 80:20, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 235 nm.[2]

  • Specificity (Forced Degradation): To demonstrate specificity, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][3] The method is considered specific if the peak of the main analyte is well-resolved from any peaks of the degradation products.

2. GC-FID Method for Ticlopidine

Gas chromatography is suitable for volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph with a flame ionization detector.

  • Column: A capillary column, such as an SGE C5 BPX50 (30m x 0.25mm i.d. x 0.25µm).[4]

  • Carrier Gas: Nitrogen.[4]

  • Temperatures: Injector at 290°C, column (isothermal) at 270°C, and detector at 310°C.[4]

  • Injection Volume: 3 µL.[4]

  • Specificity: Similar to HPLC, specificity is confirmed by analyzing stressed samples to ensure no interference from degradation products.[4]

3. LC-MS/MS Method for 2-Oxo Metabolites

LC-MS/MS is a highly sensitive and selective method, ideal for the quantification of metabolites in biological matrices. The protocol for the analogous 2-Oxo-Clopidogrel is presented here as a reference.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column for chromatographic separation.[5][6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and deionized water containing 0.1% formic acid.[5][6]

  • Sample Preparation: Plasma samples are typically extracted using liquid-liquid extraction or protein precipitation.[5][9] For thiol metabolites, derivatization might be necessary to ensure stability.[7]

  • Detection: Mass spectrometry is performed in the positive ion mode using multiple reaction monitoring (MRM).[5][6] Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For 2-Oxo-Clopidogrel, the transition m/z 338.0 → 183.0 is used for quantification.[5][6]

  • Specificity: The high selectivity of MS/MS, based on the unique mass-to-charge ratio of the precursor and product ions, provides excellent specificity.

Visualizing Analytical Workflows and Metabolic Pathways

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. A crucial step in this bioactivation is the formation of 2-Oxo Ticlopidine, which is then further metabolized to the active thiol metabolite.[1][10]

Ticlopidine Ticlopidine TwoOxo 2-Oxo Ticlopidine Ticlopidine->TwoOxo CYP450 (e.g., CYP2C19) InactiveMetabolites Inactive Metabolites Ticlopidine->InactiveMetabolites Carboxylesterase-1 ActiveMetabolite Active Thiol Metabolite (UR-4501) TwoOxo->ActiveMetabolite CYP450 (e.g., CYP3A4)

Caption: Simplified metabolic pathway of Ticlopidine.

General Workflow for LC-MS/MS Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of a drug metabolite like 2-Oxo Ticlopidine in a biological matrix using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Extraction Extraction (LLE or Protein Precipitation) Plasma->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Injection Injection into LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS bioanalysis.

References

A Comparative Analysis of 2-Oxo Ticlopidine Formation by Cytochrome P450 Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the formation of 2-Oxo Ticlopidine, a key metabolite of the antiplatelet prodrug Ticlopidine, by different Cytochrome P450 (CYP450) isozymes. Understanding the specific contributions of these isozymes is crucial for predicting drug-drug interactions, assessing metabolic variability in patient populations, and optimizing therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway and experimental workflow.

Quantitative Comparison of 2-Oxo Ticlopidine Formation

The metabolic conversion of Ticlopidine to its 2-oxo derivative is primarily mediated by CYP2C19 and CYP2B6, with minor contributions from other isozymes like CYP1A2.[1] While comprehensive kinetic data for all contributing isozymes are not fully available in the literature, this section presents the known quantitative parameters to facilitate a comparative understanding.

CYP450 IsozymeParameterValueNotes
CYP2C19 Vmax (Velocity maximum)13 ± 2 min⁻¹This value represents the maximum rate of formation of the keto tautomer of 2-hydroxyticlopidine (2-Oxo Ticlopidine).
CYP2B6 Vmax (Velocity maximum)Not explicitly reportedStudies confirm that CYP2B6 metabolizes Ticlopidine to form 2-Oxo Ticlopidine (M2), but a specific Vmax for this reaction is not readily available in the reviewed literature.[2] The rate of formation has been described qualitatively and in comparison to other metabolites.[2]
CYP1A2 ContributionMinorCYP1A2 is also known to catalyze the formation of 2-Oxo Ticlopidine, but its role is considered less significant compared to CYP2C19 and CYP2B6.[1] Quantitative kinetic data are not available.

Inactivation Kinetics of CYP Isozymes by Ticlopidine:

Ticlopidine is also a known mechanism-based inhibitor of several CYP isozymes. The following table summarizes the inactivation kinetic parameters, which are important for understanding the potential for drug-drug interactions.

CYP450 IsozymeKᵢ (Inactivation constant)kᵢₙₐ꜀ₜ (Maximal inactivation rate)
CYP2C19 1.2 ± 0.5 µMNot explicitly reported
CYP2B6 0.2 µM (microsomes), 0.8 µM (recombinant)0.5 min⁻¹ (microsomes), 0.8 min⁻¹ (recombinant)

Experimental Protocols

The following methodologies are representative of the experimental approaches used to determine the role of different CYP450 isozymes in 2-Oxo Ticlopidine formation.

In Vitro Metabolism of Ticlopidine using Human Liver Microsomes (HLMs) and Recombinant CYP450 Enzymes

1. Materials and Reagents:

  • Ticlopidine hydrochloride

  • Pooled Human Liver Microsomes (HLMs)

  • Recombinant human CYP450 isozymes (e.g., CYP2C19, CYP2B6, CYP1A2) co-expressed with NADPH-cytochrome P450 reductase

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • A typical incubation mixture contains Ticlopidine (at various concentrations to determine kinetic parameters), HLMs or a specific recombinant CYP isozyme, and potassium phosphate buffer with MgCl₂.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • The reaction is allowed to proceed for a specified time (e.g., 15-30 minutes) at 37°C with gentle shaking.

  • The reaction is terminated by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the proteins.

3. Sample Analysis:

  • After quenching, the samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the metabolites, is transferred to a new tube for analysis.

  • The formation of 2-Oxo Ticlopidine is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • The LC system separates the metabolites from the parent drug and other components of the incubation mixture.

  • The MS/MS detector provides sensitive and specific detection and quantification of 2-Oxo Ticlopidine based on its mass-to-charge ratio and fragmentation pattern.[2]

4. Data Analysis:

  • The rate of 2-Oxo Ticlopidine formation is calculated from the measured concentrations and the incubation time.

  • For kinetic analysis, the formation rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.

Visualizations

Metabolic Pathway of Ticlopidine to 2-Oxo Ticlopidine

Ticlopidine_Metabolism cluster_CYP450 CYP450-mediated Oxidation Ticlopidine Ticlopidine Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Oxo_Ticlopidine Oxidation Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite Further Metabolism CYP2C19 CYP2C19 (Major) CYP2C19->Ticlopidine CYP2B6 CYP2B6 (Major) CYP2B6->Ticlopidine CYP1A2 CYP1A2 (Minor) CYP1A2->Ticlopidine

Caption: Metabolic activation of Ticlopidine to 2-Oxo Ticlopidine by major and minor CYP450 isozymes.

Experimental Workflow for Comparative Metabolism Study

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents (Ticlopidine, Buffers, Cofactors) Preincubation Pre-incubate Enzymes and Substrate at 37°C Reagents->Preincubation Enzymes Prepare Enzyme Sources (HLMs, Recombinant CYPs) Enzymes->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Extraction Extract Supernatant Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify 2-Oxo Ticlopidine LCMS->Quantification Kinetics Determine Kinetic Parameters (Vmax, Km) Quantification->Kinetics Comparison Compare Isozyme Contributions Kinetics->Comparison

Caption: A generalized workflow for studying the in vitro metabolism of Ticlopidine by CYP450 isozymes.

References

Safety Operating Guide

Proper Disposal of 2-Oxo Ticlopidine Oxalic Acid Salt: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.[1]

The proper disposal of 2-Oxo Ticlopidine Oxalic Acid Salt is critical for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. The hazardous properties of this compound are primarily attributed to the oxalic acid component.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]

  • Serious Eye Damage: Causes serious eye damage.[2][3][4][5]

  • Aquatic Hazard: Harmful to aquatic life.[2]

  • Irritation: May cause respiratory tract irritation.[4]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves (nitrile or neoprene recommended).

  • Chemical safety goggles or a face shield.

  • A fully-buttoned lab coat.

  • In case of dust, use a NIOSH/MSHA-approved respirator.[5]

Quantitative Data Summary
PropertyValueReference
GHS Hazard Statements H302, H312, H318, H402[2]
Molecular Weight 369.8 g/mol [1]
Appearance White solid powder[5]
pH 1.3 (9 g/L solution)[5]
Melting Point 189 - 191 °C[5]
Experimental Protocol: Spill Cleanup Procedure

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE as listed above.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Clean the Area: Wash the spill area with soap and water.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.

  • This waste must be managed as Dangerous Waste.[6]

  • Do not mix with other waste streams unless compatibility is confirmed. Incompatible materials include strong oxidizing agents, strong bases, metals, and acid chlorides.[5]

2. Waste Collection and Storage:

  • Collect waste in a compatible, clearly labeled container. A polyethylene container is recommended.[6]

  • The container must be sealed and in good condition.

  • Attach a "Dangerous Waste" label to the container before adding any waste.[6]

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.

3. Disposal Request and Removal:

  • Dispose of the contents and container at an approved waste disposal plant.[3][5]

  • Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting an online chemical collection request form.

  • Do not attempt to neutralize the waste, as this should only be performed at permitted treatment and disposal facilities.[6]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural flows for the safe disposal of this compound.

cluster_0 Disposal Workflow start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Dangerous Waste' ppe->segregate container Use Compatible & Labeled Container segregate->container storage Store in Designated Area container->storage request Submit Chemical Collection Request storage->request end End: Professional Disposal request->end

Caption: Disposal workflow for this compound.

cluster_1 Spill Response Protocol spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect and Place in Hazardous Waste Container contain->cleanup decontaminate Decontaminate Area with Soap and Water cleanup->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose

Caption: Protocol for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo Ticlopidine Oxalic Acid Salt
Reactant of Route 2
2-Oxo Ticlopidine Oxalic Acid Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.